5-Bromo-2,4-difluorobenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQMPZRISKJUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5-Bromo-2,4-difluorobenzonitrile
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-difluorobenzonitrile
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic placement of bromine and fluorine atoms, coupled with a reactive nitrile group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.[2] For researchers and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for efficient process development, ensuring purity, optimizing reaction conditions, and enabling robust analytical characterization.
This guide provides a detailed examination of the core physical properties of this compound, moving beyond simple data points to explain the causality behind experimental choices and methodologies. It is designed to serve as a practical, field-proven resource for scientists engaged in its use.
Core Physicochemical Properties
A summary of the fundamental physicochemical data for this compound is presented below. It is critical to distinguish between computationally predicted values and those determined through empirical measurement. As of this writing, several key physical properties have not been experimentally reported in publicly accessible literature, necessitating reliance on high-quality computational predictions.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1260879-25-1 | [1][2][4] |
| Molecular Formula | C₇H₂BrF₂N | [1][2][3] |
| Molecular Weight | 218.00 g/mol | [1][2][3] |
| Physical State | Solid (Expected) | Inferred |
| Boiling Point | 216.4 ± 35.0 °C (Predicted) | [1][2] |
| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Melting Point | Not available | [4] |
| Water Solubility | Not available | [4] |
Section 1: Thermal Properties - Melting Point and Stability
The thermal behavior of a compound is paramount, dictating the conditions for its storage, handling, and use in chemical reactions. For a crystalline solid, the melting point is a primary indicator of purity.
Rationale for Method Selection: Differential Scanning Calorimetry (DSC)
While the traditional capillary method for melting point determination is useful for a preliminary assessment, Differential Scanning Calorimetry (DSC) offers superior accuracy, reproducibility, and a wealth of additional information, including heat of fusion and the detection of polymorphic transitions. For a key intermediate in drug development, where lot-to-lot consistency is crucial, the quantitative data from DSC is the industry standard. The protocol below outlines a self-validating system for obtaining a precise melting endotherm.
Experimental Protocol: Melting Point Determination via DSC
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard (m.p. 156.6 °C). This step is non-negotiable for ensuring data trustworthiness.
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation, a common issue with aromatic compounds.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min. A nitrogen purge gas (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm is integrated to calculate the heat of fusion (ΔHfus). A sharp, single endotherm is indicative of a high-purity sample.
Visualization: DSC Workflow
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point and Thermal Stability
The predicted boiling point of 216.4 °C suggests the compound is relatively non-volatile.[1][2] However, for high-melting solids, experimental determination of the boiling point at atmospheric pressure is often impractical due to the high temperatures required, which can lead to decomposition. A more relevant and authoritative technique is Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, providing a precise decomposition temperature.
Section 2: Solubility Profile
A compound's solubility is a critical parameter that governs its utility in nearly every application, from selecting a reaction solvent to designing a crystallization process for purification or developing a formulation.
Rationale for Comprehensive Solubility Screening
Predicting solubility is notoriously difficult. Therefore, an empirical, systematic approach is required. The chosen solvents should span a range of polarities and functionalities relevant to organic synthesis and pharmaceutical processing. The kinetic solubility method provides a rapid and resource-efficient means to classify solubility.
Experimental Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a universal solvent like Dimethyl Sulfoxide (DMSO) (e.g., 20 mM).
-
Solvent Plate Preparation: Dispense 198 µL of various test solvents into the wells of a 96-well microplate. Include solvents such as water, methanol, ethanol, acetone, dichloromethane, and tetrahydrofuran (THF).
-
Assay Execution:
-
Add 2 µL of the DMSO stock solution to each well, resulting in a 100-fold dilution and a final concentration of 200 µM.
-
Seal the plate and shake vigorously for 2 hours at room temperature to allow the system to reach equilibrium.
-
-
Precipitation Analysis: Analyze the plate using a nephelometer or a plate reader capable of measuring light scattering. Wells with significant precipitation will show high scattering signals.
-
Solubility Classification:
-
Soluble: No detectable precipitation.
-
Slightly Soluble: Moderate precipitation.
-
Insoluble: Heavy precipitation.
-
Visualization: Solubility Screening Workflow
Caption: Kinetic Solubility Screening Workflow.
Section 3: Spectroscopic and Structural Confirmation
Spectroscopic analysis provides the unambiguous structural "fingerprint" of a molecule. A multi-technique approach ensures the highest level of confidence in the compound's identity and purity.
Rationale for a Multi-Spectroscopic Approach
No single technique provides a complete picture.
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the C-H and C-F framework and connectivity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.
Expected Spectral Features
-
¹H NMR (in CDCl₃): The molecule has two aromatic protons. One will appear as a doublet coupled to a fluorine atom, and the other as a doublet of doublets, coupled to both fluorine atoms. Their exact chemical shifts would require experimental determination but are expected in the 7.0-8.0 ppm range.
-
¹³C NMR (in CDCl₃): Expect 7 distinct signals for the 7 carbon atoms. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The nitrile carbon (C≡N) will appear around 115-120 ppm, while the carbon bonded to bromine (C-Br) will be shifted upfield relative to the other aromatic carbons.
-
¹⁹F NMR (in CDCl₃): Two distinct signals are expected, one for each fluorine atom. They will appear as doublets due to coupling to each other and will exhibit further coupling to adjacent protons.
-
FTIR (ATR): Key vibrational bands are expected for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹, strong C-F stretching bands in the 1100-1300 cm⁻¹ region, and aromatic C=C stretching bands around 1400-1600 cm⁻¹.
-
Mass Spectrometry (EI or ESI): The spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The exact mass measurement should align with the calculated exact mass of 216.93387 Da.[3]
Visualization: Analytical Workflow for Structural Confirmation
References
5-Bromo-2,4-difluorobenzonitrile chemical structure and CAS number
An In-Depth Technical Guide to 5-Bromo-2,4-difluorobenzonitrile: A Strategic Intermediate in Chemical Synthesis
Introduction
This compound is a halogenated aromatic nitrile that has emerged as a critical building block in the synthesis of complex organic molecules. Its strategic importance is primarily recognized in the pharmaceutical and agrochemical industries, where the unique arrangement of its functional groups—a nitrile, a bromine atom, and two fluorine atoms—offers a versatile platform for molecular elaboration.[1][2] The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical manufacturing.
Core Chemical Identity
The foundational step in utilizing any chemical intermediate is a thorough understanding of its structural and identifying characteristics.
CAS Number: 1260879-25-1[1][3][4][5][6]
Molecular Formula: C₇H₂BrF₂N[1][4][5]
Synonyms: 2,4-Difluoro-5-bromobenzonitrile[2]
The molecule consists of a benzene ring substituted with a nitrile (-C≡N) group, which defines its classification as a benzonitrile. The positions of the substituents are key to its reactivity: two fluorine atoms at positions 2 and 4, and a bromine atom at position 5.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. Below is a summary of key computed and predicted properties for this compound.
| Property | Value | Source |
| Molecular Weight | 218.00 g/mol | [1][4][5] |
| Boiling Point (Predicted) | 216.4 ± 35.0 °C | [1] |
| Density (Predicted) | 1.77 ± 0.1 g/cm³ | [1] |
| XLogP3 (Lipophilicity) | 2.5 | [5] |
| Topological Polar Surface Area | 23.8 Ų | [5] |
| SMILES | N#CC1=CC(=C(F)C=C1F)Br | [3] |
| InChI Key | UXQMPZRISKJUCZ-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Insights
The preparation of this compound is typically achieved through the electrophilic bromination of 2,4-difluorobenzonitrile. This process is notable for its efficiency and high yield.[7]
Core Rationale: The synthesis leverages the directing effects of the substituents on the aromatic ring. The fluorine and nitrile groups are electron-withdrawing, deactivating the ring towards electrophilic substitution. However, the fluorine atoms are ortho, para-directing activators (due to resonance) while being deactivators (due to induction). The nitrile group is a meta-director. The position of bromination at C5 is sterically accessible and electronically favored. The use of a strong acid like sulfuric acid serves as both a solvent and a catalyst, protonating the brominating agent to generate a more potent electrophile.
A common and effective laboratory-scale synthesis uses N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid.[7]
Caption: General workflow for the synthesis of this compound.
Key Applications in Research and Development
This compound is not an end product but a valuable intermediate. Its utility stems from the ability to selectively modify its functional groups.
-
Pharmaceutical Synthesis: As a fluorinated building block, it is integral to the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8] The bromine atom is a key site for introducing molecular diversity, often via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are cornerstones of modern drug discovery.
-
Agrochemicals: The compound serves as a precursor for novel herbicides and pesticides.[1][2] The specific toxico-pharmacological properties conferred by the difluoro-bromo-benzonitrile scaffold are exploited to design effective crop protection agents.
-
Material Science: Its role extends to the design of advanced polymers and electronic materials, where its participation in cross-coupling reactions is valuable.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established laboratory procedures and is designed to be self-validating through clear endpoints and expected outcomes.[7]
Materials:
-
2,4-Difluorobenzonitrile (1.0 mole equivalent)
-
N-Bromosuccinimide (NBS) (0.98 mole equivalent)
-
Sulfuric Acid (H₂SO₄), 80-99% w/w aqueous solution
-
Crushed ice
-
Deionized water
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorobenzonitrile (e.g., 13.90 g, 0.1 moles).
-
Solvent Addition: Carefully add 80% w/w aqueous H₂SO₄ (e.g., 120 ml) to the flask. Stir the mixture until the starting material is fully dissolved or suspended.
-
Brominating Agent Addition: Slowly add N-bromosuccinimide (e.g., 17.44 g, 0.098 moles) to the mixture in portions to control any initial exotherm.
-
Reaction Execution: Stir the reaction mass vigorously at ambient temperature (25 °C) for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker. This will precipitate the crude product.
-
Filtration: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acid.
-
Drying: Dry the obtained solid product under vacuum to yield this compound. The expected yield is approximately 75% with a purity of over 94%.[7]
Safety and Handling
As a halogenated and reactive chemical, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation. Furthermore, it may cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][9] Work should be conducted in a well-ventilated fume hood.[9] For operations that may generate dust, a NIOSH-approved respirator is recommended.[4][9]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.
References
- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. 1260879-25-1|this compound|BLD Pharm [bldpharm.com]
- 4. capotchem.com [capotchem.com]
- 5. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.p212121.com [store.p212121.com]
- 7. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to the Synthesis of 5-Bromo-2,4-difluorobenzonitrile
Abstract
5-Bromo-2,4-difluorobenzonitrile is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two fluorine atoms, a nitrile group, and a bromine atom, makes it a versatile building block for constructing complex molecular architectures.[2][3] This guide provides an in-depth examination of a robust and scalable method for synthesizing this compound via the direct bromination of 2,4-difluorobenzonitrile. We will explore the underlying reaction principles, provide a detailed, field-proven experimental protocol, and discuss critical safety considerations and analytical characterization techniques. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this important transformation.
Introduction: Strategic Importance of Fluorinated Benzylnitriles
Fluorinated organic compounds play an indispensable role in modern drug discovery and materials science. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a key precursor for a range of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[1] The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorinated benzonitrile core is a common motif in many biologically active agents.[3][4]
The synthesis route starting from the readily available 2,4-difluorobenzonitrile is favored for its efficiency and atom economy.[1][5] This guide focuses on the electrophilic aromatic substitution pathway, which offers a direct and high-yielding approach to the desired product.
Reaction Principle: Electrophilic Aromatic Substitution
The conversion of 2,4-difluorobenzonitrile to this compound is a classic example of electrophilic aromatic substitution. The outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.
-
Fluorine Atoms (-F): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate at these positions.
-
Nitrile Group (-CN): The nitrile group is strongly deactivating and a meta-director due to both inductive and resonance electron-withdrawing effects.
In the case of 2,4-difluorobenzonitrile, the positions on the ring are influenced as follows:
-
Position 3: ortho to C2-F and meta to C4-F and C1-CN.
-
Position 5: para to C2-F, ortho to C4-F, and meta to C1-CN.
-
Position 6: ortho to C1-CN and C2-F.
The reaction is performed in a strong acid, typically concentrated sulfuric acid, which protonates the nitrile group, further increasing its deactivating effect. The brominating agent, such as N-Bromosuccinimide (NBS), is activated by the acid to generate a potent electrophilic bromine species (Br+). Steric hindrance at position 6, being flanked by two substituents, makes it less accessible. Position 5 is the most electronically favored site for electrophilic attack, as it is para to one fluorine and ortho to the other, while remaining meta to the strongly deactivating cyano group. This regioselectivity leads to the desired 5-bromo isomer as the major product.
Experimental Protocol: Synthesis from 2,4-difluorobenzonitrile
This protocol is based on established and scalable laboratory procedures.[1] It describes the bromination using N-Bromosuccinimide (NBS) in concentrated sulfuric acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Difluorobenzonitrile | ≥98% | Commercially Available | Starting Material |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Brominating Agent |
| Sulfuric Acid (H₂SO₄) | 98% w/w | Reagent Grade | Solvent and Catalyst |
| Crushed Ice / Deionized Water | - | Laboratory Supply | For quenching reaction |
| Round-bottom flask | - | Standard Glassware | Reaction vessel |
| Magnetic stirrer and stir bar | - | Standard Equipment | For agitation |
| Ice bath | - | Standard Equipment | For temperature control |
| Buchner funnel and filter flask | - | Standard Glassware | For product isolation |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2,4-difluorobenzonitrile (13.90 g, 0.1 moles) and 98% w/w aqueous sulfuric acid (120 ml).[1] Stir the mixture at room temperature (approx. 25 °C) to ensure dissolution.
-
Addition of Brominating Agent: Carefully add N-Bromosuccinimide (17.44 g, 0.098 mole, ~0.98 eq) portion-wise to the stirred mixture.[1] Maintain the temperature around 25 °C; an ice bath can be used to control any exotherm.
-
Reaction: Stir the resulting reaction mass vigorously at 25 °C for 12 hours.[1] The reaction progress can be monitored by TLC or GC-MS if desired.
-
Quenching and Precipitation: After 12 hours, carefully pour the reaction mixture over a generous amount of crushed ice in a separate beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric acid and other water-soluble impurities.
-
Drying: Dry the isolated white to off-white solid under vacuum to a constant weight. The process typically yields around 17 g (75-78%) of this compound with a purity of >94%.[1]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Purity Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
¹H NMR Spectroscopy: Confirms the substitution pattern on the aromatic ring.
-
IR Spectroscopy: Shows characteristic peaks for the nitrile (-C≡N) and C-Br bonds.
-
GC-MS: Provides information on purity and confirms the molecular weight of the product.
A patent describing a similar procedure reports successful characterization using ¹H NMR and IR spectroscopy.[1]
Safety and Handling
Professional laboratory safety practices must be strictly adhered to during this synthesis.
-
Hazard Overview: this compound is harmful if swallowed, inhaled, or in contact with skin.[6] It causes serious skin and eye irritation and may cause respiratory irritation.[6]
-
Reagent Hazards:
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
N-Bromosuccinimide (NBS): An irritant and oxidizer. Avoid contact with skin and eyes.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Engineering Controls: This procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
First Aid:
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
Conclusion
The direct bromination of 2,4-difluorobenzonitrile is an effective and regioselective method for producing this compound, a valuable intermediate for the pharmaceutical and agrochemical sectors. The procedure, utilizing common reagents like NBS and sulfuric acid, is straightforward and scalable. By understanding the chemical principles and adhering strictly to the detailed protocol and safety guidelines presented, researchers and chemists can reliably synthesize this important building block for their discovery and development pipelines.
References
- 1. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2,4-difluorobenzonitrile
Introduction: The Structural Significance of 5-Bromo-2,4-difluorobenzonitrile
This compound (CAS No. 1260879-25-1) is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique electronic properties conferred by its substituents: the electron-withdrawing nitrile and fluorine groups, and the synthetically versatile bromine atom. This trifecta of functional groups makes it a valuable precursor for creating complex molecular architectures.
Accurate and unambiguous structural confirmation is paramount before this compound can be employed in synthetic workflows. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the data from these orthogonal techniques should converge to provide a comprehensive and confident structural elucidation. While specific spectra are often proprietary to commercial suppliers, this document outlines the theoretically predicted and empirically expected data based on established principles and analysis of analogous structures.[2][3][4]
Molecular Structure and Spectroscopic Workflow
The analysis of this compound involves a multi-technique approach to probe different aspects of its molecular structure.
References
Introduction: The Critical Role of Solubility in Synthesis and Development
An In-Depth Technical Guide to the Solubility of 5-Bromo-2,4-difluorobenzonitrile in Common Organic Solvents
This compound is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a halogenated aromatic ring and a nitrile group, presents a unique combination of polarity and reactivity. Understanding and predicting its solubility in various organic solvents is not merely a procedural step; it is a cornerstone for successful process development, enabling chemists to control reaction kinetics, optimize purification processes like crystallization, and ensure the formulation of stable, effective end-products.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will move beyond simple data reporting to explore the underlying physicochemical principles, providing the causal logic behind solvent selection and experimental design.
Part 1: Theoretical Foundations of Solubility
A robust understanding of solubility begins with theory. By grasping the intermolecular forces at play, a scientist can make highly educated predictions, saving valuable time and resources.
The "Like Dissolves Like" Principle: A Polarity-Based Approach
The most fundamental guideline in solubility is the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3] Polarity arises from the distribution of electron density within a molecule.
-
Polar Solvents (e.g., water, ethanol, acetone) have significant partial positive and partial negative charges, allowing them to effectively solvate polar solutes.
-
Nonpolar Solvents (e.g., hexane, toluene) have a more even charge distribution and are effective at dissolving nonpolar solutes.
This compound possesses both polar (the nitrile group, C≡N, and the C-F and C-Br bonds) and nonpolar (the benzene ring) characteristics. This amphiphilic nature suggests it will exhibit moderate solubility in a range of solvents, but its solubility will be highest in solvents that can effectively interact with both its polar functional groups and its nonpolar aromatic core.
Hansen Solubility Parameters (HSP): A Quantitative Leap
For a more nuanced and quantitative prediction, we turn to Hansen Solubility Parameters (HSP).[4] This model deconstructs the total cohesive energy of a substance into three components, providing a multi-dimensional view of its intermolecular interactions.[4][5]
-
δD (Dispersion): Energy from London dispersion forces, related to molecular size and surface area.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bond formation (as both a donor and acceptor).
Every chemical, including our solute and potential solvents, can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance between the HSP coordinates of the solute and the solvent, the higher the likelihood of solubility.[4] This distance, known as the Hansen distance (Ra), is calculated using the following formula:
Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]¹ᐟ²
A "solubility sphere" can be determined for a given solute, defined by a radius (R₀). Solvents whose HSP coordinates fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.[6]
Part 2: Physicochemical Properties and Solvent Selection
Before experimental work, it is essential to compile the known properties of the solute and the candidate solvents.
Table 1: Properties of this compound and Common Organic Solvents
| Compound Name | Formula | Mol. Wt. ( g/mol ) | Boiling Point (°C) | Polarity | Hansen Parameters (δD, δP, δH) |
| This compound | C₇H₂BrF₂N | 218.00[7] | 216.4 (Predicted)[1] | Moderately Polar | To be determined |
| Solvents | |||||
| n-Hexane | C₆H₁₄ | 86.18 | 69 | Nonpolar | (14.9, 0.0, 0.0)[8] |
| Toluene | C₇H₈ | 92.14 | 111 | Nonpolar | (18.0, 1.4, 2.0)[8] |
| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | Polar Aprotic | (17.0, 7.3, 7.1)[8] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | Polar Aprotic | (15.8, 5.3, 7.2)[8] |
| Acetone | C₃H₆O | 58.08 | 56 | Polar Aprotic | (15.5, 10.4, 7.0)[9] |
| Acetonitrile | C₂H₃N | 41.05 | 82 | Polar Aprotic | (15.3, 18.0, 6.1)[9] |
| 2-Propanol (IPA) | C₃H₈O | 60.10 | 82 | Polar Protic | (15.8, 6.1, 16.4)[8] |
| Ethanol | C₂H₆O | 46.07 | 78 | Polar Protic | (15.8, 8.8, 19.4)[8] |
| Methanol | CH₄O | 32.04 | 65 | Polar Protic | (14.7, 12.3, 22.3)[8] |
| Water | H₂O | 18.02 | 100 | Polar Protic | (15.5, 16.0, 42.3)[8] |
Note: Hansen Parameters are in MPa⁰.⁵
Based on the structure of this compound, we can predict that solvents with moderate polarity and some capacity for dipole-dipole interactions, such as acetone, ethyl acetate, and dichloromethane, are likely to be effective. Highly nonpolar solvents like hexane may be poor, while highly polar protic solvents like water may also show limited solubility due to the energetic cost of disrupting their strong hydrogen-bonding networks.
Part 3: Experimental Determination of Solubility
Theoretical predictions must be validated by empirical data. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[10]
Standard Protocol: Isothermal Equilibrium Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that the solution reaches true equilibrium, which is critical for obtaining accurate and reproducible data.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of a specific solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath (e.g., 25 °C) on an orbital shaker. Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached.[10] A longer duration (48-72 hours) may be necessary and should be confirmed by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove all undissolved solids.
-
Quantification:
-
Gravimetric Method: Weigh the filtered solution, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. Weigh the remaining solid solute.
-
Chromatographic/Spectroscopic Method: Dilute an accurately known volume of the filtered solution with a suitable solvent and analyze using a pre-calibrated instrument (e.g., HPLC) to determine the concentration. This is often the preferred method for higher accuracy.
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.
Part 4: Data Presentation and Interpretation
The results from the experimental protocol should be compiled into a clear, comparative format.
Table 2: Predicted and Experimental Solubility of this compound at 25°C
| Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) |
| n-Hexane | Nonpolar Hydrocarbon | Low | Record experimental value here |
| Toluene | Aromatic Hydrocarbon | Medium | Record experimental value here |
| Dichloromethane | Chlorinated | High | Record experimental value here |
| Ethyl Acetate | Ester | High | Record experimental value here |
| Acetone | Ketone | High | Record experimental value here |
| Acetonitrile | Nitrile | Medium-High | Record experimental value here |
| 2-Propanol (IPA) | Alcohol (Protic) | Medium | Record experimental value here |
| Ethanol | Alcohol (Protic) | Low-Medium | Record experimental value here |
| Methanol | Alcohol (Protic) | Low-Medium | Record experimental value here |
| Water | Aqueous (Protic) | Very Low | Record experimental value here |
Interpretation: The experimental data should be analyzed in the context of the theoretical principles discussed earlier. For instance, high solubility in acetone and ethyl acetate would be expected due to their ability to engage in strong dipole-dipole interactions with the nitrile and fluoro-groups of the solute. Lower solubility in alcohols like ethanol and methanol, despite their polarity, can be attributed to the high energy required to break the solvent's own strong hydrogen-bonding network to accommodate the solute molecule. The very low solubility in hexane and water would confirm the "like dissolves like" principle, as these solvents represent the extremes of nonpolar and highly polar protic systems, respectively.
Part 5: Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. This compound and its isomers are classified as hazardous.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[11][12] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[13][14]
-
Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[11][13]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, well-ventilated place.[11]
-
Always consult the most current Safety Data Sheet (SDS) for the specific compound and all solvents before beginning any experimental work.[11][13][14]
References
- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 7. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 9. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. capotchem.com [capotchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2,4-difluorobenzonitrile
This guide provides an in-depth analysis of the chemical properties and associated hazards of 5-Bromo-2,4-difluorobenzonitrile (CAS No. 1260879-25-1), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a detailed, scientifically grounded perspective on safe handling, storage, and emergency protocols. The causality behind experimental and safety choices is explained to ensure a culture of proactive safety and scientific integrity.
Section 1: Chemical and Physical Identity
This compound is a halogenated aromatic nitrile. Its molecular structure, featuring a bromine atom, two fluorine atoms, and a nitrile group on a benzene ring, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 1260879-25-1 | [1][3] |
| Molecular Formula | C₇H₂BrF₂N | [1][3][4] |
| Molecular Weight | 218.00 g/mol | [1][3][4] |
| Appearance | Off-white solid | [5] |
| Boiling Point | 216.4±35.0 °C (Predicted) | [1] |
| Density | 1.77±0.1 g/cm³ (Predicted) | [1] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.[5][6]
GHS Hazard Statements:
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[5]
The following diagram illustrates the GHS classification and the corresponding pictograms.
Caption: GHS Hazard Classification and Pictograms for this compound.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Given the toxic and irritant nature of this compound, stringent adherence to safety protocols is paramount. The following workflow outlines the necessary steps for safe handling.
Caption: Workflow for the safe handling of this compound.
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. An eye wash station and safety shower must be readily accessible.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for preventing skin and eye contact.
-
Hand Protection: Wear protective gloves.[4][5] Given the lack of specific breakthrough time data for this compound, it is advisable to use nitrile gloves and to change them frequently, especially if contamination is suspected.
-
Eye Protection: Chemical safety glasses are mandatory.[5] A face shield should also be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]
-
Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a respirator with a particle filter (e.g., P95 or P1) is recommended.[4][7] In case of emergency, a self-contained breathing apparatus must be available.[5]
Section 4: First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |
| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention.[5][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give half a liter of water to drink immediately. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8] |
Section 5: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a cool, well-ventilated area in a tightly closed container.[4][5] The compound is light-sensitive and should be protected from light.[5]
-
Chemical Stability: The compound is stable under normal storage conditions.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]
-
Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[5]
Section 6: Accidental Release and Disposal
In the event of a spill, follow these procedures to mitigate the risk of exposure and environmental contamination.
Spill Response
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spread of the spill. For solid material, avoid creating dust.[5]
-
Clean-up: Clean-up should only be performed by qualified personnel wearing appropriate PPE.[5] Carefully sweep up the solid material and place it into a labeled, sealable container for disposal.[4]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Waste Disposal
Disposal of this compound and its contaminated packaging must be handled as hazardous waste.[6] All disposal practices must comply with local, state, and federal regulations.[5] It is recommended to use a licensed professional waste disposal service.[4]
Section 7: Toxicological and Ecological Information
While this compound is classified as acutely toxic, there is a significant lack of comprehensive toxicological and ecological data in the public domain.[4][5] The chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Therefore, it must be handled with the assumption that it may have unknown long-term health effects and environmental impacts.
-
Carcinogenicity: There is no data available to classify this compound as a carcinogen.[4]
-
Ecotoxicity: No data is available on the ecotoxicity of this compound.[5] It should not be allowed to enter drains or waterways.[4][5]
Conclusion
This compound is a valuable chemical intermediate with significant acute toxicity and irritant properties. A thorough understanding of its hazards, coupled with strict adherence to safety protocols, is essential for its safe use in a research and development setting. The lack of comprehensive toxicological and ecological data necessitates a cautious approach, treating the compound as potentially having unknown long-term hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. angenechemical.com [angenechemical.com]
- 8. aksci.com [aksci.com]
The Emergence of a Key Fluorinated Intermediate: A Technical Guide to 5-Bromo-2,4-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,4-difluorobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic substitution pattern, featuring two activating fluorine atoms and a versatile bromine handle, makes it a highly valuable building block for the construction of elaborate molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and chemical significance of this compound, offering field-proven insights for researchers and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved drug efficacy. Benzonitriles, in turn, are versatile precursors that can be readily converted into a variety of functional groups, including amines, tetrazoles, and carboxylic acids, which are prevalent in bioactive molecules.
This compound (Figure 1) sits at the crossroads of these two critical areas of chemical synthesis. Its discovery and development have been driven by the increasing demand for sophisticated, highly functionalized intermediates in the quest for novel therapeutics and crop protection agents.
Figure 1: Chemical Structure of this compound
Caption: The molecular structure of this compound.
Historical Context and Discovery
While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader development of fluorinated aromatic compounds. Patent literature from the late 20th and early 21st centuries reveals its synthesis as a key intermediate for more complex molecules. The initial impetus for its preparation likely stemmed from the need to create substituted benzoic acids and other derivatives for screening in drug discovery and agrochemical research programs.
The development of robust methods for the synthesis of its precursor, 2,4-difluorobenzonitrile, was a critical antecedent. One patented method involves the palladium-catalyzed cyanation of 2,4-difluorobromobenzene.[2] This foundational work paved the way for subsequent functionalization of the aromatic ring, including the regioselective bromination to yield this compound.
Synthesis of this compound: A Detailed Protocol
The most common and industrially scalable method for the preparation of this compound is through the electrophilic bromination of 2,4-difluorobenzonitrile.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Experimental Protocol
The following protocol is a representative example based on methodologies described in the patent literature.[3]
-
Reaction Setup: To a flask equipped with a stirrer, add 2,4-difluorobenzonitrile (1.0 equivalent).
-
Solvent Addition: Carefully add concentrated sulfuric acid (e.g., 80% w/w aqueous H2SO4) to the flask.[3]
-
Reagent Addition: While maintaining a controlled temperature, slowly add a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin.[3]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 12 hours) to ensure complete conversion.[3]
-
Workup: Pour the reaction mass over crushed ice. The solid product will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry to obtain crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system.
Mechanistic Insights
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The fluorine atoms are activating groups and ortho-, para-directing. However, the position para to the fluorine at C2 and ortho to the fluorine at C4 (the C5 position) is sterically accessible and electronically favorable for bromination. The strong acid serves to protonate the nitrile group, further deactivating the ring towards electrophilic attack and controlling the regioselectivity.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,4-Difluorobenzonitrile | [3] |
| Brominating Agent | N-Bromosuccinimide | [3] |
| Solvent | 80% w/w aqueous H2SO4 | [3] |
| Reaction Time | 12 hours | [3] |
| Reaction Temperature | 25 °C | [3] |
| Yield | ~75% | [3] |
| Purity | ~94% | [3] |
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
The Versatile Bromine Handle
The bromine atom is a key functional group for introducing molecular diversity. It readily participates in a variety of cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
These reactions allow for the attachment of a wide range of aryl, heteroaryl, alkyl, and amino substituents, making it a valuable precursor for creating libraries of compounds for high-throughput screening.
The Reactive Nitrile Group
The nitrile group is a versatile functional group that can be transformed into several other important moieties:
-
Hydrolysis: Conversion to a carboxylic acid (5-bromo-2,4-difluorobenzoic acid), a valuable intermediate in its own right.[1]
-
Reduction: Reduction to a primary amine (aminomethyl group).
-
Cycloaddition: Reaction with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.
A Gateway to Complex Molecules
The combination of these reactive sites makes this compound a powerful starting material for the synthesis of a wide array of complex molecules. While its direct application in the synthesis of a specific, named commercial product is not always explicitly detailed in the public domain, its structural motifs are found in various classes of bioactive compounds, including:
-
Kinase Inhibitors: The substituted phenyl ring is a common scaffold in many kinase inhibitors used in oncology.[4]
-
Herbicides and Pesticides: The unique electronic properties of the fluorinated and brominated aromatic ring can be exploited to design new agrochemicals with improved efficacy and selectivity.[1]
Figure 2: Synthetic Utility of this compound
Caption: A workflow diagram illustrating the diverse synthetic transformations possible with this compound.
Conclusion
This compound stands as a testament to the enabling power of fluorinated intermediates in modern chemical synthesis. While its formal "discovery" may be embedded within the broader history of applied chemistry, its value is unequivocally demonstrated through its utility in constructing complex and potentially bioactive molecules. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and potential applications provides a powerful tool for the design and execution of innovative synthetic strategies. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its place as a cornerstone of contemporary organic synthesis.
References
An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 5-Bromo-2,4-difluorobenzonitrile
Abstract: 5-Bromo-2,4-difluorobenzonitrile is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The strategic placement of two fluorine atoms, a bromine atom, and a nitrile group on the benzene ring imparts a unique electronic landscape that dictates its reactivity and utility. This guide provides an in-depth analysis of the electronic effects at play within this molecule, offering a valuable resource for researchers, scientists, and professionals in drug development. We will explore the nuanced interplay of inductive and resonance effects, their impact on the molecule's chemical properties, and the practical implications for its application in synthesis.
Introduction: The Strategic Role of Fluorine in Aromatic Systems
Fluorine has emerged as a critical element in modern medicinal chemistry and materials science.[4][5] Its introduction into organic molecules can profoundly alter their physicochemical and biological properties.[6] This is primarily due to fluorine's unique characteristics:
-
High Electronegativity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[6][7]
-
Small van der Waals Radius: Its size is comparable to a hydrogen atom, allowing for isosteric replacement without significant steric hindrance.[6]
-
Strong Carbon-Fluorine Bond: The C-F bond is exceptionally stable, often enhancing metabolic stability in drug candidates.[6]
In aromatic systems, the electronic effects of fluorine are a delicate balance of strong inductive withdrawal (-I effect) and a weaker, yet significant, resonance donation (+R or +M effect) from its lone pairs into the π-system.[8][9] This duality allows for fine-tuning of a molecule's reactivity, acidity, basicity, and binding interactions.[5]
The strategic incorporation of fluorine can lead to improved pharmacokinetic profiles, enhanced binding affinity to target proteins, and increased metabolic stability, making fluorinated compounds highly valuable in drug discovery.[10][11]
Deconstructing the Electronic Landscape of this compound
The electronic properties of this compound are a composite of the effects of its four substituents. To understand the molecule's overall character, we must analyze the contribution of each group.
The Dueling Nature of Fluorine's Electronic Influence
As mentioned, fluorine exhibits both inductive and resonance effects. The powerful inductive effect (-I) arises from fluorine's high electronegativity, which polarizes the C-F sigma bond, withdrawing electron density from the aromatic ring.[12] This effect is distance-dependent, weakening with an increasing number of bonds.[12]
Simultaneously, the lone pairs on the fluorine atom can participate in resonance (+R) , donating electron density into the π-system of the benzene ring.[9] This effect is most pronounced at the ortho and para positions relative to the fluorine atom. While the inductive effect of halogens is generally stronger than their resonance effect, the latter still plays a crucial role in directing reactivity.[8][13]
Positional Effects of the Fluorine Atoms
In this compound, the two fluorine atoms at positions 2 and 4 exert a concerted influence on the ring's electron density.
-
The F at C2 (ortho to CN): This fluorine atom strongly withdraws electron density from the ring via the inductive effect. Its resonance effect donates electron density primarily to C1, C3, and C5.
-
The F at C4 (para to CN): This fluorine also exerts a strong inductive pull. Its resonance effect donates electron density to C3 and C5.
The cumulative effect of these two fluorine atoms is a significant overall deactivation of the aromatic ring towards electrophilic substitution, while also influencing the regioselectivity of nucleophilic aromatic substitution reactions.
The Influence of the Cyano and Bromo Groups
-
Cyano Group (-CN): The nitrile group is a potent electron-withdrawing group through both a strong inductive effect (-I) and a resonance effect (-R). It deactivates the ring, particularly at the ortho and para positions.
-
Bromo Group (-Br): Like fluorine, bromine is an electron-withdrawing group via induction (-I) and an electron-donating group via resonance (+R). However, its inductive effect is weaker, and its resonance effect is less effective than fluorine's due to poorer orbital overlap between the larger bromine 4p orbitals and the carbon 2p orbitals of the ring.
The interplay of these substituent effects creates a complex electronic map that governs the molecule's reactivity and spectroscopic properties.
Visualizing the Electronic Effects
The following diagram illustrates the primary inductive and resonance effects of the fluorine and cyano groups in this compound.
Caption: Inductive and resonance effects in this compound.
Impact on Chemical Reactivity and Synthetic Applications
The electronic landscape of this compound makes it a versatile intermediate for further chemical transformations.[14]
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the two fluorine atoms and the cyano group makes the aromatic ring susceptible to nucleophilic attack. The fluorine atoms themselves can act as leaving groups in SNAr reactions, particularly the one at the C4 position, which is para to the strongly activating cyano group. This reactivity is a cornerstone of its utility in building more complex molecular scaffolds.
C-C Bond Activation
Recent studies have shown that fluoro substituents can influence the C-C bond activation of aromatic nitriles.[15][16] The presence of ortho-fluorine atoms, in particular, has been found to stabilize the products of C-CN bond activation by transition metal complexes.[16] This opens up novel synthetic pathways for the derivatization of fluorinated benzonitriles.
Spectroscopic Characterization
The electronic environment of this compound is reflected in its spectroscopic data, particularly its 19F NMR spectrum.
19F NMR Spectroscopy
19F NMR is a powerful tool for the characterization of fluorinated organic molecules.[17][18] The chemical shifts of the fluorine atoms in this compound are sensitive to their local electronic environment. The presence of other electron-withdrawing or -donating groups will influence the shielding of the fluorine nuclei, leading to characteristic shifts. Computational methods are increasingly used to predict 19F NMR chemical shifts, aiding in structural elucidation.[19][20]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 218.00 g/mol | [21] |
| XLogP3 | 2.5 | [21] |
| Boiling Point | 216.4±35.0 °C | [2] |
| Density | 1.77±0.1 g/cm3 | [2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the bromination of 2,4-difluorobenzonitrile.[1]
Protocol:
-
To a mixture of 2,4-difluorobenzonitrile (0.1 moles) and 80% w/w aqueous H2SO4 (120 ml) in a flask, add a brominating agent (e.g., N-bromosuccinimide).[1]
-
Stir the reaction mass at 25 °C for 12 hours.[1]
-
Pour the initial resultant mixture over crushed ice.[1]
-
Filter the resultant mass to obtain this compound.[1]
Rationale: The use of sulfuric acid as a solvent and catalyst facilitates the electrophilic aromatic substitution reaction. The electron-donating resonance effect of the fluorine atoms directs the incoming electrophile (bromonium ion) to the ortho and para positions. The C5 position is sterically accessible and electronically favorable for bromination.
Spectroscopic Analysis Workflow
A combination of NMR techniques is essential for the unambiguous structural confirmation of this compound and its derivatives.
Caption: Workflow for the synthesis and spectroscopic confirmation.
Conclusion
The electronic effects of the fluorine atoms in this compound are a testament to the nuanced and powerful role of fluorine in modern organic chemistry. The interplay of strong inductive withdrawal and modest resonance donation creates a molecule with a unique reactivity profile, making it a valuable building block in the synthesis of complex, high-value compounds for the pharmaceutical and agrochemical industries. A thorough understanding of these electronic principles is paramount for any scientist working with this and related fluorinated aromatic systems.
References
- 1. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]
- 2. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. inhancetechnologies.com [inhancetechnologies.com]
- 12. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 13. Khan Academy [khanacademy.org]
- 14. sparrow-chemical.com [sparrow-chemical.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Suzuki Coupling Reaction of 5-Bromo-2,4-difluorobenzonitrile: A Gateway to Novel Biaryl Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide to the Suzuki coupling of 5-bromo-2,4-difluorobenzonitrile with various boronic acids and their derivatives. We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and discuss the critical role of reaction parameters. Furthermore, we highlight the significance of the resulting 2,4-difluoro-5-cyanobiphenyl scaffolds in the landscape of medicinal chemistry and materials science.
Introduction: The Power of Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, has revolutionized the synthesis of biaryl and substituted aromatic compounds.[2] This palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[2][3] Its widespread adoption in both academic and industrial settings stems from the mild reaction conditions, the commercial availability of a vast array of starting materials, and the low toxicity of the boron-containing reagents.[1]
This compound is a particularly valuable building block. The presence of two electron-withdrawing fluorine atoms and a nitrile group activates the aryl bromide towards oxidative addition, the often rate-determining step in the catalytic cycle.[4] This enhanced reactivity allows for efficient coupling under relatively mild conditions. The resulting 2,4-difluoro-5-cyanobiphenyl core is a privileged scaffold found in numerous biologically active molecules and advanced materials.[5][6] The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.[7]
This guide is designed to provide researchers with a reliable and well-characterized protocol for the Suzuki coupling of this compound, enabling the synthesis of diverse libraries of novel compounds for drug discovery and materials science applications.
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-withdrawing groups on the aromatic ring facilitate this step.[4]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]
Caption: General workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), potassium carbonate (2.0-3.0 equiv), and the palladium catalyst system. A common catalyst system is generated in situ from palladium(II) acetate (0.01-0.05 equiv) and triphenylphosphine (0.04-0.20 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-difluoro-5-cyanobiphenyl product.
Representative Data and Optimization
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. Below is a table summarizing representative conditions for the Suzuki coupling of this compound.
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 80 | 8 | 88 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 24 | 90 |
Note: The data in this table is illustrative and may vary based on the specific experimental setup and purity of reagents.
The Catalytic Cycle in Detail
The following diagram illustrates the key intermediates in the palladium-catalyzed Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki coupling reaction.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., biaryl phosphine ligands like SPhos or XPhos), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄).[12][13] Ensure all reagents and solvents are of high purity and that the reaction is performed under strictly anaerobic conditions.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by the slow addition of the boronic acid or by using a boronate ester instead.
-
Debromination of the Starting Material: This side reaction can occur, particularly at higher temperatures or with prolonged reaction times. Using milder conditions or a more efficient catalyst can help to suppress this pathway.
-
Difficult Purification: If the product is difficult to separate from the catalyst residues, filtering the reaction mixture through a pad of celite or silica gel before concentration can be beneficial.
Safety Precautions
-
Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Reactions under pressure or at high temperatures should be performed behind a blast shield.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Applications in Drug Discovery and Materials Science
The 2,4-difluoro-5-cyanobiphenyl scaffold synthesized through this protocol is a key intermediate in the development of a wide range of functional molecules.
-
Medicinal Chemistry: This structural motif is present in numerous compounds with diverse biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties.[14][15] The specific substitution pattern can be fine-tuned to optimize potency and selectivity for a given biological target.
-
Materials Science: Biphenyl derivatives are widely used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[6] The introduction of fluorine and nitrile groups can significantly influence the electronic and physical properties of these materials.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyanobacteria: potential candidates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-difluorobenzonitrile
Introduction: The Strategic Importance of Arylamines and the Power of the Buchwald-Hartwig Amination
The synthesis of arylamines is a cornerstone of modern medicinal chemistry and materials science. The arylamine motif is a prevalent scaffold in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, largely superseding classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[2][3][4]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 5-Bromo-2,4-difluorobenzonitrile, an electron-deficient aryl halide. The presence of two fluorine atoms and a nitrile group significantly influences the electronic properties of the aromatic ring, making it an interesting and challenging substrate. This guide will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, optimized protocol for researchers in drug development and organic synthesis.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the palladium(0) catalyst.
An unproductive side reaction that can occur is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[2] Careful selection of the ligand and reaction conditions is crucial to favor the desired reductive elimination pathway.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Experimental Parameters and Optimization for this compound
The successful amination of this compound hinges on the judicious selection of the reaction components. The electron-deficient nature of the substrate due to the fluoro and cyano groups makes oxidative addition more facile, but can also influence the stability of the palladium intermediates.
| Component | Recommendation & Rationale | References |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate). Pd₂(dba)₃ is an air-stable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precursor that is reduced in situ. | [5] |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). This bulky, electron-rich bisphosphine ligand is known to promote reductive elimination and prevent β-hydride elimination. It is particularly effective for coupling of electron-deficient aryl halides. | [6] |
| Base | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate). These are moderately strong inorganic bases that are well-tolerated by the nitrile functional group. Stronger bases like sodium tert-butoxide could potentially lead to side reactions with the nitrile. The use of excess K₃PO₄ has been shown to minimize catalyst deactivation. | [6] |
| Amine | A wide range of primary and secondary amines can be used. For the synthesis of a primary arylamine, an ammonia surrogate such as benzophenone imine followed by hydrolysis is a common strategy. | [7] |
| Solvent | Toluene or 1,4-Dioxane. These are common non-polar, aprotic solvents for Buchwald-Hartwig aminations. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. | [5] |
| Temperature | 80-110 °C. The optimal temperature will depend on the specific amine and catalyst loading. | [5] |
Experimental Workflow
The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound. Rigorous adherence to inert atmosphere techniques is critical for reproducible results.
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific amines and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the amine, potassium phosphate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution | References |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use a fresh batch of palladium precatalyst and ligand. | [1] |
| Suboptimal temperature | Screen a range of temperatures (e.g., 80-120 °C). | [1] | |
| Formation of Side Products | Hydrodehalogenation (Ar-H) | Ensure strictly anhydrous conditions. The choice of a bulky ligand like Xantphos should minimize this. | [2] |
| Reaction with nitrile group | Use a milder base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides. | [4] |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines from aryl halides. The protocol detailed in this application note provides a solid foundation for the successful amination of the electron-deficient substrate, this compound. By understanding the mechanistic principles and carefully selecting the reaction components, researchers can effectively utilize this powerful reaction to access a wide range of valuable arylamine building blocks for drug discovery and materials science.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 5-Bromo-2,4-difluorobenzonitrile
Introduction: The Strategic Value of 5-Bromo-2,4-difluorobenzonitrile in Modern Drug Discovery
This compound is a highly versatile and strategically important building block in the synthesis of pharmaceutical and agrochemical compounds.[1] Its utility stems from the orthogonal reactivity of its three key functional moieties: a bromine atom, two fluorine atoms, and a nitrile group. The benzene ring is rendered electron-deficient by the powerful inductive and mesomeric effects of the nitrile and fluorine substituents. This electronic profile is crucial, as it activates the ring for specific transformations while also influencing the properties of the final target molecule.
The strategic placement of fluorine atoms is a widely employed tactic in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets.[2][3] This guide provides detailed protocols and scientific rationale for leveraging the unique reactivity of this compound to forge complex molecular architectures, with a particular focus on intermediates for kinase inhibitors and other targeted therapies.[3][4]
Core Synthetic Strategies: A Logic-Driven Approach
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecular scaffold. Understanding this differential reactivity is key to designing efficient synthetic routes.
-
C-Br Bond Functionalization via Cross-Coupling: The carbon-bromine bond is the primary site for carbon-carbon and carbon-heteroatom bond formation using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for creating biaryl structures, a common motif in kinase inhibitors.[5][6][7]
-
C-F Bond Functionalization via Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the C4 position (para to the electron-withdrawing nitrile group), are activated for nucleophilic aromatic substitution (SNAr).[8][9] This allows for the introduction of amine, ether, and thioether linkages, which are critical for tuning the pharmacological properties of drug candidates. In SNAr reactions on activated aryl halides, the reactivity order is F > Cl > Br > I, which is the reverse of SN1/SN2 reactions.[10][11] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen, rather than the breaking of the carbon-halogen bond.[10][11]
-
Nitrile Group Transformations: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing further points for diversification.
The following diagram illustrates the primary synthetic pathways available from this versatile starting material.
Caption: Key synthetic pathways from this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the formation of a C-C bond at the C5 position, replacing the bromine atom. This reaction is fundamental for constructing biaryl scaffolds common in many kinase inhibitors.[6] The mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.[12]
Experimental Protocol
Reaction Scheme: (this compound) + (Arylboronic Acid) --[Pd(PPh₃)₄, K₂CO₃]--> (5-Aryl-2,4-difluorobenzonitrile)
-
Reagent Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%). The use of an air-stable Pd(0) source is crucial for reaction efficiency; handling should be performed under an inert atmosphere to prevent catalyst degradation.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing (by bubbling argon or nitrogen through the solvent for 15-20 minutes) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 85-100°C. Stir vigorously for 6-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
-
Data Summary Table: Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 4 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3-Pyridinylboronic acid | 5 | K₃PO₄ | DME/H₂O | 100 | 16 | 70-85 |
| 4-(Trifluoromethyl)phenylboronic acid | 5 | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 75-88 |
Note: Yields are indicative and may vary based on reaction scale and purity of reagents.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the fluorine atom at the C4 position with an amine nucleophile. The reaction is driven by the strong electron-withdrawing effect of the para-nitrile group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[8][10] This is a key strategy for introducing functionalities that can form critical hydrogen bonds with protein targets.
Experimental Protocol
Reaction Scheme: (this compound) + (Secondary Amine, e.g., Morpholine) --[K₂CO₃, DMSO]--> (5-Bromo-4-(morpholino)-2-fluorobenzonitrile)
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in an aprotic polar solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Base and Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.5 eq.) followed by a mild base such as potassium carbonate (K₂CO₃, 3.0 eq.). The base acts to deprotonate the amine nucleophile or trap the HF byproduct, driving the reaction forward.
-
Reaction Execution: Heat the mixture to 80-120°C. The higher temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly less polar than the starting material.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into a large volume of ice-water. This will often precipitate the product.
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Recrystallize the crude product or purify by flash column chromatography.
-
Visualization of the SNAr Mechanism
The following diagram illustrates the key steps in the SNAr mechanism.
Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Safety and Handling
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and are often pyrophoric. Handle under an inert atmosphere.
-
Solvents: Use solvents like dioxane, DMF, and DMSO in a fume hood. These solvents have specific health risks associated with them.
-
Bases: Handle bases like potassium carbonate with care, as they can be corrosive or irritant.
Conclusion
This compound serves as a powerful and adaptable platform for the synthesis of complex pharmaceutical intermediates. By strategically employing palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can rapidly generate diverse libraries of compounds. The protocols and rationale presented in this guide offer a robust framework for harnessing the unique chemical properties of this building block, accelerating the discovery and development of next-generation therapeutics.
References
- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. vapourtec.com [vapourtec.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2,4-difluorobenzonitrile
Introduction: The Strategic Importance of 5-Bromo-2,4-difluorobenzonitrile
This compound is a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1][2] Its utility stems from a unique combination of structural features: a reactive bromine atom amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a difluorinated benzonitrile core. The fluorine substituents can significantly enhance the metabolic stability, binding affinity, and other crucial pharmacokinetic properties of target molecules, making this scaffold particularly attractive for drug discovery programs.[3] The nitrile group, meanwhile, serves as a versatile handle for further synthetic transformations.
This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and practical insights to ensure successful and reproducible outcomes.
The Engine of Modern Synthesis: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a cornerstone of contemporary organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and selectivity.[4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. A generalized workflow is as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation (or related step): An organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Understanding this fundamental cycle is crucial for troubleshooting and optimizing reaction conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds.[5][6] Its high functional group tolerance and the general stability and low toxicity of the boronic acid reagents make it a preferred method in many synthetic campaigns.
Causality in Experimental Design: Key Parameter Selection
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For electron-deficient aryl halides like this compound, electron-rich and sterically bulky phosphine ligands such as SPhos or XPhos often provide excellent results by promoting the oxidative addition and reductive elimination steps.[5][7] Pre-formed palladium-ligand complexes can also be highly effective.
-
Base: A base is essential to activate the boronic acid for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[5][8] The choice of base can influence the reaction rate and the potential for side reactions like protodeboronation.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.[6][8] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Generalized Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd catalyst (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).[5][6]
-
In a separate vial, pre-mix the palladium catalyst and ligand in a small amount of the organic solvent.
-
Add the catalyst/ligand solution to the Schlenk flask.
-
Add the degassed solvent system via syringe.[9]
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful alternative to classical methods that often require harsh conditions.[10][11] This reaction is pivotal for installing nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals.
Expert Insights on Reaction Optimization
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[12] For coupling with primary and secondary amines, bulky, electron-rich phosphine ligands are generally preferred. Ligands like Josiphos, Xantphos, and the Buchwald-type biaryl phosphine ligands have demonstrated broad utility.
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[12] The choice of base can impact the reaction rate and substrate scope.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to maintain catalyst activity.
Generalized Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is an efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable substituted alkynes.[13][14] These products are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[13]
Mechanistic Considerations and Protocol Design
The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[14] The reaction can be performed under mild, copper-free conditions, which can be advantageous for sensitive substrates.[15][16]
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is classic. The base, typically an amine like triethylamine or diisopropylethylamine, also serves as the solvent in many cases.[8]
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical, as it can lead to oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
Generalized Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Degassed triethylamine or diisopropylethylamine
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and the copper(I) co-catalyst.[8]
-
Evacuate and backfill the flask with an inert gas several times.
-
Add the degassed amine solvent, followed by the terminal alkyne via syringe.[8]
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction is a powerful tool for the palladium-catalyzed C-C coupling of aryl halides with alkenes, leading to the formation of substituted alkenes.[17][18] This reaction offers a direct method for introducing vinyl groups, which can be further functionalized.
Controlling Regio- and Stereoselectivity
-
Catalyst and Ligand: The choice of palladium source and ligand can influence the reaction's efficiency. While ligandless conditions are sometimes possible, phosphine ligands like tri(o-tolyl)phosphine can be beneficial.[8][18]
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) or an organic base such as triethylamine (Et₃N) is used to neutralize the HBr generated in the catalytic cycle.[8][18]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.[8]
Generalized Protocol for the Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Na₂CO₃, Et₃N) (1.5 - 2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or acetonitrile
-
Sealed reaction tube
Procedure:
-
In a sealed tube, combine this compound (1.0 eq.), the palladium catalyst, the ligand, and the base.[8]
-
Add the solvent and the alkene.
-
Seal the tube and heat the mixture to 100-140 °C.[8]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: A Comparative Overview
The following table summarizes typical conditions for the palladium-catalyzed cross-coupling reactions of this compound. Note that optimal conditions may vary depending on the specific coupling partner.
| Reaction Type | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base (equiv) | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | Xantphos (2-6) | NaOtBu (1.5-2) | Toluene | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-3) | - | Et₃N (solvent) | Triethylamine | RT - 60 |
| Heck | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Na₂CO₃ (1.5-2) | DMF | 100-140 |
Visualizing the Process: Workflows and Mechanisms
To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate a generalized experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized Experimental Workflow.
Caption: Simplified Catalytic Cycle.
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be realized through the strategic application of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles behind these transformations and carefully selecting the appropriate reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently construct a diverse array of complex molecules. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of novel compounds with significant potential in drug discovery and materials science.
References
- 1. ossila.com [ossila.com]
- 2. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Heck Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the Synthesis of 5-bromo-2,4-difluorobenzoic acid
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-bromo-2,4-difluorobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide is intended for researchers, scientists, and drug development professionals. The described methodology is grounded in established chemical principles, emphasizing safety, efficiency, and high purity of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction and Significance
5-Bromo-2,4-difluorobenzoic acid is a crucial building block in organic synthesis, particularly in the creation of complex molecules with biological activity. Its substituted phenyl ring structure is a common motif in a variety of therapeutic agents. The presence of the fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions. Given its importance, a reliable and scalable synthetic protocol is of significant interest to the scientific community.
This application note details a robust procedure for the synthesis of 5-bromo-2,4-difluorobenzoic acid via the electrophilic bromination of 2,4-difluorobenzoic acid. This method is advantageous due to its straightforward execution and the relatively high yields and purity it affords.[2]
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via an electrophilic aromatic substitution reaction. The electron-rich aromatic ring of 2,4-difluorobenzoic acid is attacked by an electrophilic bromine species. The fluorine atoms are deactivating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The position of bromination is therefore directed to the 5-position, which is para to one fluorine and ortho to the other, and meta to the carboxylic acid.
Concentrated sulfuric acid serves as the solvent and a catalyst, protonating the brominating agent (in this case, N-bromosuccinimide or dibromohydantoin) to generate a more potent electrophile. The reaction is typically quenched in water to precipitate the crude product. For higher purity, the crude product can be esterified, purified by distillation, and then hydrolyzed back to the carboxylic acid.[2]
Safety and Hazard Management
A thorough understanding and strict adherence to safety protocols are paramount for this procedure. The primary hazards are associated with the reagents used:
-
1,3-Difluorobenzene: A flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[3][4][5] It should be handled in a well-ventilated fume hood, away from ignition sources.
-
n-Butyllithium (n-BuLi): A highly reactive and pyrophoric liquid that can ignite spontaneously in air.[6][7] It reacts violently with water and carbon dioxide.[8][9] All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Bromine: A very toxic, corrosive, and environmentally hazardous liquid.[10][11][12] It can cause severe burns upon contact and is harmful if inhaled.[10][11][13][14] Always handle liquid bromine in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and a face shield.[11][13]
-
Carbon Dioxide (Solid - Dry Ice): Can cause severe frostbite on contact.[15][16][17] High concentrations of carbon dioxide gas can displace oxygen and cause asphyxiation.[15][17][18][19]
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Flame-retardant lab coat.
-
Chemically resistant gloves (heavy-duty nitrile for bromine, standard nitrile for other reagents).
-
Closed-toe shoes.
Emergency Preparedness:
-
An emergency shower and eyewash station must be readily accessible.
-
A Class B fire extinguisher (for flammable liquids) and a Class D fire extinguisher (for reactive metals, if using organolithiums) should be available.
-
A spill kit containing appropriate neutralizing agents (e.g., sodium thiosulfate for bromine) and absorbent materials must be on hand.
Experimental Workflow
The overall workflow for the synthesis is depicted below.
Caption: Overall experimental workflow for the synthesis of 5-bromo-2,4-difluorobenzoic acid.
Detailed Experimental Protocol
This protocol details the synthesis of 5-bromo-2,4-difluorobenzoic acid from 2,4-difluorobenzoic acid.
Table 1: Reagent and Reaction Parameters
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,4-Difluorobenzoic acid | 158.11 | 15.8 g | 0.1 | Starting material |
| Concentrated Sulfuric Acid | 98.08 | 100 mL | - | Solvent and catalyst |
| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 | Brominating agent |
| Reaction Temperature | - | 0-5 °C then 25 °C | - | Controlled with an ice bath |
| Reaction Time | - | 12 hours | - | - |
| Quenching Agent | - | 500 g | - | Crushed ice/water |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid.
-
Dissolution of Starting Material: Cool the flask in an ice-water bath to 0-5 °C. Slowly add 15.8 g (0.1 mol) of 2,4-difluorobenzoic acid to the stirred sulfuric acid.
-
Addition of Brominating Agent: Once the 2,4-difluorobenzoic acid has completely dissolved, add 17.8 g (0.1 mol) of N-bromosuccinimide in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25 °C). Stir the mixture for 12 hours.
-
Quenching: Carefully pour the reaction mixture over 500 g of crushed ice in a large beaker with vigorous stirring. A white precipitate will form.
-
Isolation of Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.
-
Purification (Optional but Recommended): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Product Characterization
The identity and purity of the synthesized 5-bromo-2,4-difluorobenzoic acid should be confirmed by standard analytical techniques.
-
Melting Point: 148-150 °C.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C-Br and C-F stretches.
-
-
Mass Spectrometry (MS):
Mechanistic Diagram
The following diagram illustrates the electrophilic aromatic substitution mechanism.
Caption: Simplified mechanism of the bromination of 2,4-difluorobenzoic acid.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 5-bromo-2,4-difluorobenzoic acid. By understanding the underlying chemical principles and adhering to strict safety precautions, researchers can confidently produce this valuable intermediate for a wide range of applications in drug discovery and materials science.
References
- 1. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]
- 2. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 10. Bromine handling and safety | DOCX [slideshare.net]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. icl-group-sustainability.com [icl-group-sustainability.com]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. reddit.com [reddit.com]
- 15. Carbon Dioxide | CO2 | CID 280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nj.gov [nj.gov]
- 17. fsis.usda.gov [fsis.usda.gov]
- 18. cganet.com [cganet.com]
- 19. alsafetydatasheets.com [alsafetydatasheets.com]
- 20. echemi.com [echemi.com]
- 21. chemscene.com [chemscene.com]
- 22. americanelements.com [americanelements.com]
- 23. 28314-83-2 | 5-Bromo-2,4-difluorobenzoic acid - AiFChem [aifchem.com]
The Strategic Application of 5-Bromo-2,4-difluorobenzonitrile in Advanced Organic Electronic Materials
Introduction: A Multifunctional Building Block for High-Performance Materials
5-Bromo-2,4-difluorobenzonitrile is a highly functionalized aromatic compound that has emerged as a strategic building block in the synthesis of advanced organic materials. Its unique combination of a reactive bromine atom, two electron-withdrawing fluorine atoms, and a cyano (-CN) group on a benzene ring offers materials scientists a powerful tool for molecular engineering. These features allow for precise tuning of the electronic, photophysical, and thermal properties of target molecules, making it an invaluable precursor for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
The bromine atom serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] This enables the straightforward linkage of the difluorobenzonitrile core to a wide array of other molecular fragments. The strong electron-withdrawing nature of the two fluorine atoms and the cyano group significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials. This modulation is critical for enhancing electron injection and transport, improving oxidative stability, and tuning the emission color in optoelectronic devices.[4] Specifically, the difluorobenzonitrile moiety is an excellent electron-acceptor unit for the design of materials with charge-transfer characteristics.
This application note provides a comprehensive guide to the use of this compound in materials science, with a focus on its application in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation OLEDs.[5][6][7] Detailed protocols for a representative Suzuki-Miyaura cross-coupling reaction are provided, along with expected material properties and key experimental considerations.
Core Application: Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF materials represent the third generation of OLED emitters, capable of achieving up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[5] This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted to emissive singlet excitons. A key design principle for efficient TADF molecules is the creation of a donor-acceptor (D-A) architecture with a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states.[6]
The 2,4-difluorobenzonitrile unit, derived from this compound, serves as a potent electron acceptor. When coupled with a suitable electron donor, the resulting D-A molecule can exhibit significant spatial separation of the HOMO (located on the donor) and LUMO (located on the acceptor), which is a prerequisite for a small ΔEST.[8]
Representative Synthesis of a TADF Emitter via Suzuki-Miyaura Coupling
The following section details a representative protocol for the synthesis of a D-A type TADF emitter by coupling this compound with a carbazole-based boronic acid ester, a common electron donor fragment.
Experimental Protocols
Protocol 1: Synthesis of a Carbazole-Difluorobenzonitrile TADF Emitter
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 9-phenyl-9H-carbazole-3-boronic acid pinacol ester.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1260879-25-1 | 218.00 |
| 9-phenyl-9H-carbazole-3-boronic acid pinacol ester | 408492-36-4 | 369.25 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Toluene, Anhydrous | 108-88-3 | 92.14 |
| Deionized Water | 7732-18-5 | 18.02 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Step-by-Step Protocol:
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 218 mg), 9-phenyl-9H-carbazole-3-boronic acid pinacol ester (1.1 mmol, 406 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), to the flask.
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[3]
-
-
Solvent Addition:
-
Add anhydrous toluene (20 mL) and deionized water (5 mL) to the flask via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 30 mL) followed by brine (30 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure TADF emitter.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Further characterization of the material's properties can be performed using UV-Vis spectroscopy, photoluminescence spectroscopy, and thermal analysis (TGA/DSC).
-
Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling
Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow
General workflow for the synthesis of a TADF emitter.
Expected Material Properties and Data
The properties of the synthesized TADF emitter are expected to be influenced by the strong electron-accepting nature of the difluorobenzonitrile moiety. The following table summarizes the anticipated photophysical and thermal properties based on similar reported D-A type TADF materials.
| Property | Expected Value / Characteristic | Significance in Materials Science |
| Absorption (λabs) | ~350-450 nm | Indicates the wavelengths of light the material absorbs, relevant for applications in photovoltaics and as a host in OLEDs. |
| Photoluminescence (λPL) | ~450-550 nm (Blue to Green Emission) | Determines the color of light emitted by the material, crucial for display and lighting applications.[9] |
| Photoluminescence Quantum Yield (ΦPL) | > 70% in doped films | A high quantum yield is essential for high-efficiency OLEDs. |
| ΔEST (S1-T1 Energy Gap) | < 0.2 eV | A small energy gap is a key requirement for efficient RISC and thus, high TADF performance.[6] |
| Delayed Fluorescence Lifetime (τd) | 1-10 µs | A shorter delayed lifetime can help to reduce efficiency roll-off at high brightness in OLED devices. |
| Decomposition Temperature (Td) | > 300 °C | High thermal stability is necessary for materials to withstand the thermal evaporation process during device fabrication and for long operational lifetimes. |
| Glass Transition Temperature (Tg) | > 100 °C | A high glass transition temperature ensures morphological stability of the thin films in the device, preventing crystallization and degradation. |
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for the synthesis of a new generation of organic electronic materials. Its unique electronic properties make it particularly well-suited for the creation of high-performance electron-accepting units in donor-acceptor type molecules for applications in TADF OLEDs. The synthetic accessibility of this compound, coupled with the robustness of palladium-catalyzed cross-coupling reactions, provides a clear and efficient pathway for the development of novel materials with tailored optoelectronic properties. Future research will likely see the incorporation of this moiety into a wider range of materials, including polymers for flexible electronics and small molecules for organic solar cells, further expanding its impact on the field of materials science.
References
- 1. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. drpress.org [drpress.org]
- 4. CN112142723B - OLED material and preparation method and application thereof - Google Patents [patents.google.com]
- 5. CN105636944A - Materials for electronic devices - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 5-Bromo-2,4-difluorobenzonitrile using Preparative Reversed-Phase HPLC
Abstract
This application note presents a comprehensive and robust protocol for the purification of 5-Bromo-2,4-difluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical sectors[1][2]. Due to the compound's moderately hydrophobic nature, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed. This guide provides a detailed, step-by-step methodology, from initial sample preparation and analytical method development to preparative scale-up, fraction analysis, and final product isolation. The scientific rationale behind critical choices, such as stationary phase selection and mobile phase composition, is thoroughly explained to empower researchers to adapt and troubleshoot the method effectively.
Introduction: The Rationale for RP-HPLC
This compound (C₇H₂BrF₂N, MW: 218.00 g/mol ) is a halogenated aromatic nitrile[1][3]. Its chemical structure imparts a significant degree of hydrophobicity, as indicated by a computed XLogP3 value of 2.5[3]. This property makes it an ideal candidate for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
RP-HPLC operates on the principle of hydrophobic interactions[4]. The stationary phase is non-polar (e.g., silica gel functionalized with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol)[5]. When the crude sample is introduced, the non-polar this compound adsorbs to the non-polar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the polarity of the mobile phase is decreased. This systematically weakens the hydrophobic interactions, allowing the target compound and its impurities to desorb and elute from the column at different times, achieving separation[6]. This method is highly effective for separating organic molecules from synthesis-related impurities.
Materials and Instrumentation
| Category | Item | Specifications/Purpose |
| Instrumentation | Preparative HPLC System | Quaternary pump, autosampler/manual injector, UV-Vis detector, fraction collector |
| Analytical HPLC System | For method development and purity analysis | |
| Rotary Evaporator | For bulk solvent removal post-purification | |
| Lyophilizer (Freeze-Dryer) | For removal of residual aqueous solvent to yield a dry powder | |
| Vortex Mixer & Sonicator | To aid in sample dissolution | |
| Analytical Balance | For accurate weighing of the crude sample | |
| Chromatography Columns | Preparative RP Column | C18 stationary phase, 5-10 µm particle size, ≥20 mm internal diameter |
| Analytical RP Column | C18 stationary phase, <5 µm particle size, 4.6 mm internal diameter | |
| Reagents & Solvents | This compound | Crude material from synthesis |
| Acetonitrile (ACN) | HPLC Grade or higher | |
| Water | Ultrapure, Type 1 | |
| Formic Acid (FA) | Optional, LC-MS grade (for peak shape improvement) | |
| Consumables | Syringe Filters | 0.22 µm or 0.45 µm PTFE membrane for organic solvent compatibility[7] |
| Glass Vials & Syringes | For sample preparation and injection | |
| Collection Tubes/Flasks | For the fraction collector |
Method Development and Strategy
The success of preparative chromatography hinges on a well-designed method. The strategy involves using a fast analytical-scale "scouting" run to determine the retention behavior of the target compound, which then informs the parameters for the preparative-scale run.
Stationary Phase Selection: The C18 Workhorse and Alternatives
A C18 (octadecylsilane) bonded silica column is the most widely used stationary phase in RP-HPLC and serves as the ideal starting point for this application[4][8]. It provides excellent hydrophobic retention for a broad range of molecules, including this compound.
For challenging separations where co-eluting impurities are an issue, alternative stationary phases can provide different selectivity:
-
Pentafluorophenyl (PFP): These phases are particularly effective for separating halogenated aromatic compounds due to unique π–π and dipole-dipole interactions, offering an orthogonal selectivity compared to C18[9].
-
Cyano (CN): A less hydrophobic phase that provides different selectivity based on dipole-dipole interactions, suitable for more polar analytes or as an alternative to C18[10][11].
Mobile Phase Composition
The mobile phase consists of a polar component (A) and a less polar organic component (B).
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile (ACN)
ACN is chosen over methanol as it generally provides lower backpressure and has a lower UV cutoff, which is advantageous if detection at low wavelengths is required[12]. Adding a small amount (0.1%) of an acid like formic acid (FA) to both mobile phases is a common practice to improve peak shape by suppressing the ionization of silanol groups on the stationary phase, although it is often more critical for acidic or basic analytes[10].
Overall Purification Workflow
The entire process, from crude material to purified product, follows a logical sequence designed to maximize purity and yield.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is critical to protect the HPLC column and ensure reproducible results.[13] The goal is to create a particle-free solution in a solvent that is compatible with the mobile phase.[14]
-
Weighing: Accurately weigh the crude this compound.
-
Dissolution: Dissolve the crude solid in a minimal volume of a 50:50 mixture of Acetonitrile and Water. The target concentration for preparative runs is typically 10-50 mg/mL, depending on solubility. Use a vortex mixer and sonicator to ensure complete dissolution.
-
Filtration: Draw the solution into a syringe and attach a 0.45 µm PTFE syringe filter. Carefully filter the solution into a clean HPLC vial for analytical scouting or a larger container for the preparative run. This step removes any particulate matter that could clog the column frit[7].
Protocol 2: Analytical Method Development (Scouting)
This step uses a fast gradient on an analytical column to quickly determine the retention time of the target compound and assess the complexity of the crude mixture.
-
Install Column: Equip the analytical HPLC with a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Set Conditions: Program the HPLC system with the parameters outlined in Table 1 .
-
Equilibration: Equilibrate the column with the initial mobile phase composition (5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the filtered crude sample solution.
-
Analysis: Run the gradient and record the chromatogram. Identify the peak corresponding to this compound and note its retention time (t_R_).
Protocol 3: Preparative HPLC Purification
The analytical method is now scaled up for purification. The gradient is focused around the elution point of the target compound to maximize resolution and throughput.
-
Install Column: Equip the preparative HPLC with a scaled-up C18 column (e.g., 150 x 21.2 mm, 5 µm).
-
Set Conditions: Program the preparative system with the parameters in Table 1 . The gradient is adjusted based on the analytical run. For example, if the compound eluted at 60% B in the scouting run, the preparative gradient will be a shallow ramp from ~50% B to 70% B.
-
Equilibration: Equilibrate the column with the starting mobile phase composition for 3-5 column volumes.
-
Injection: Inject the bulk of the filtered crude sample solution.
-
Fraction Collection: Monitor the UV chromatogram in real-time. Set the fraction collector to begin collecting fractions just before the main peak begins to elute and stop after the peak has returned to baseline.
Protocol 4: Post-Purification Processing
-
Purity Analysis: Analyze each collected fraction using the analytical HPLC method (Protocol 2 ) to determine its purity.
-
Pooling: Combine all fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Concentrate the pooled fractions using a rotary evaporator to remove the bulk of the acetonitrile and water.
-
Lyophilization: Transfer the remaining aqueous solution to a suitable flask and freeze-dry using a lyophilizer. This will remove the final traces of water and yield the purified this compound as a dry, solid powder[6].
Data Summary and Expected Results
The following tables summarize the recommended chromatographic conditions and typical expected outcomes.
| Table 1: Recommended HPLC Parameters | ||
| Parameter | Analytical (Scouting) | Preparative (Purification) |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 21.2 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| UV Detection | 254 nm | 254 nm |
| Column Temp. | Ambient (~25 °C) | Ambient (~25 °C) |
| Injection Vol. | 5 µL | 1-5 mL (concentration dependent) |
| Gradient | 5% to 95% B in 15 min | Adjusted based on scouting run(e.g., 50% to 70% B in 20 min) |
| Table 2: Representative Purification Data | |
| Parameter | Typical Value |
| Crude Purity (by HPLC Area %) | 85 - 90% |
| Analytical Retention Time (t_R_) | ~12 minutes (on scouting gradient) |
| Final Purity (Post-Purification) | ≥ 99.0% |
| Overall Yield | 80 - 95% (dependent on crude purity) |
| Final Product Appearance | White to off-white solid |
Troubleshooting and Method Validation Logic
A robust protocol includes a plan for addressing common issues. The following diagram illustrates a self-validating decision-making process for method optimization.
Conclusion
The reversed-phase HPLC method detailed in this application note provides an effective and reliable strategy for obtaining high-purity this compound suitable for demanding applications in pharmaceutical and agrochemical research. By following the structured workflow of analytical scouting, preparative scale-up, and systematic post-purification processing, researchers can achieve excellent purity (>99%) and yield. The principles and troubleshooting logic outlined herein serve as a foundational guide for the purification of this compound and other structurally similar intermediates.
References
- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. organomation.com [organomation.com]
- 8. quora.com [quora.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. halocolumns.com [halocolumns.com]
- 12. welch-us.com [welch-us.com]
- 13. HPLC Sample Preparation Solutions for Best Results [hplcvials.com]
- 14. drawellanalytical.com [drawellanalytical.com]
Application Note: Strategic Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2,4-difluorobenzonitrile
Abstract
5-Bromo-2,4-difluorobenzonitrile is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery.[1] Its strategic arrangement of a nucleophilically displaceable fluorine atom, a cross-coupling-reactive bromine atom, and a versatile nitrile group offers a platform for the convergent and divergent synthesis of complex heterocyclic scaffolds. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide provides detailed protocols and mechanistic insights for leveraging this reagent in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and nitrile-based annulations for constructing quinazoline derivatives.
Introduction: The Strategic Value of a Trifunctional Reagent
The design of novel therapeutic agents often relies on the ability to rapidly generate libraries of structurally diverse small molecules. This compound (CAS 1260879-25-1) is an exemplary starting material for this purpose.[1][3][4] Its utility stems from the orthogonal reactivity of its three functional groups:
-
Fluorine Atoms (C2, C4): The aromatic ring is rendered electron-deficient by the powerfully electron-withdrawing nitrile group and the inductive effects of the fluorine atoms. This activation makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of a wide range of nucleophiles.[5][6]
-
Bromine Atom (C5): The carbon-bromine bond serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This enables the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[7][8]
-
Nitrile Group (C1): The cyano group is a versatile functional handle that can participate in cyclization (annulation) reactions to form nitrogen-containing heterocycles, such as quinazolines, or be hydrolyzed to carboxylic acids or reduced to primary amines.[9][10]
This document outlines validated protocols for selectively targeting these functional groups to construct diverse heterocyclic systems.
Figure 1: Synthetic pathways from this compound.
Protocol I: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for C-N, C-O, and C-S bond formation on electron-poor aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][11] The presence of a strong electron-withdrawing group, such as the nitrile group, in the para position to the C4-fluorine atom strongly stabilizes this intermediate, making this position the most reactive site for nucleophilic attack.
Notably, in the context of SNAr, fluoride is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack; the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating this crucial first step.[12][13]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application Protocol 2.1: Synthesis of 5-Bromo-2-fluoro-4-(morpholino)benzonitrile
This protocol details the reaction with morpholine, a common secondary amine used in drug discovery.
Methodology:
-
To a solution of this compound (1.0 eq.) in dimethyl sulfoxide (DMSO, 0.5 M), add morpholine (1.2 eq.).
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) as a base to scavenge the HF byproduct.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
The product will often precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization to yield the desired product.
| Reagent | MW ( g/mol ) | Eq. | Mmol | Mass/Volume |
| This compound | 218.00 | 1.0 | 5.0 | 1.09 g |
| Morpholine | 87.12 | 1.2 | 6.0 | 0.52 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 10.0 | 1.38 g |
| DMSO | - | - | - | 10 mL |
| Expected Yield | 285.12 | - | - | >85% |
Protocol II: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The C5-bromo position is ideal for introducing molecular complexity via Pd-catalyzed cross-coupling. These reactions are foundational in modern synthesis.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[8][14] It is renowned for its functional group tolerance and mild conditions. For electron-rich aryl bromides, the rate-limiting step is often the initial oxidative addition of the Pd(0) catalyst to the C-Br bond.[15] The use of bulky, electron-rich phosphine ligands is critical to facilitate this step and promote efficient catalytic turnover.[15][16]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 3.1.1: Synthesis of 2,4-Difluoro-5-(pyridin-3-yl)benzonitrile
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).[14]
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v, 0.2 M).
-
Heat the reaction to 90-100 °C with vigorous stirring for 6-12 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to obtain the biaryl product.
| Reagent | MW ( g/mol ) | Eq. | Mmol | Mass/Volume |
| This compound | 218.00 | 1.0 | 2.5 | 545 mg |
| 3-Pyridylboronic acid | 122.92 | 1.2 | 3.0 | 369 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.5 | 6.25 | 2.04 g |
| Pd(dppf)Cl₂ | 731.73 | 0.05 | 0.125 | 91 mg |
| 1,4-Dioxane/Water (4:1) | - | - | - | 12.5 mL |
| Expected Yield | 216.18 | - | - | >70% |
Buchwald-Hartwig Amination for C-N Bond Formation
As a complementary strategy to SNAr, the Buchwald-Hartwig amination allows for the formation of C-N bonds at the aryl bromide position.[7][17] This palladium-catalyzed reaction is exceptionally broad in scope, tolerating a vast range of primary and secondary amines.[7] The choice of a bulky phosphine ligand and a suitable base is crucial for achieving high yields.[17][18]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Protocol 3.2.1: Synthesis of 5-(Anilino)-2,4-difluorobenzonitrile
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), a suitable ligand like XPhos (0.08 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.
-
Add this compound (1.0 eq.) followed by aniline (1.2 eq.) and anhydrous toluene (0.2 M).
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography (Hexanes/Ethyl Acetate) to afford the desired N-aryl product.
| Reagent | MW ( g/mol ) | Eq. | Mmol | Mass/Volume |
| This compound | 218.00 | 1.0 | 2.0 | 436 mg |
| Aniline | 93.13 | 1.2 | 2.4 | 0.22 mL |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 2.8 | 269 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.04 | 37 mg |
| XPhos | 476.62 | 0.08 | 0.16 | 76 mg |
| Toluene (anhydrous) | - | - | - | 10 mL |
| Expected Yield | 230.21 | - | - | >75% |
Protocol III: Synthesis of Quinazolinones via Nitrile Annulation
Quinazolinones are privileged heterocyclic motifs found in numerous approved drugs, particularly kinase inhibitors.[10][19] The nitrile group of our scaffold can be elaborated into this important ring system. A powerful method involves the copper-catalyzed reaction of an o-halobenzonitrile with an aldehyde and an ammonia source.[9] This protocol can be applied to the products from the SNAr or Suzuki reactions to create highly decorated quinazolinones.
Application Protocol 4.1: Synthesis of 6-Aryl-5,7-difluoroquinazolin-4(3H)-one This protocol assumes the starting material is the product from Protocol 3.1.1, 2,4-Difluoro-5-(pyridin-3-yl)benzonitrile.
-
In a pressure vessel, combine 2,4-Difluoro-5-(pyridin-3-yl)benzonitrile (1.0 eq.), an aldehyde (e.g., benzaldehyde, 2.0 eq.), copper(II) chloride (CuCl₂, 0.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and L-proline (0.2 eq.).[9]
-
Add water as the solvent ("on-water" conditions can be highly effective).[9]
-
Seal the vessel and stir the mixture vigorously at 100-120 °C for 24-48 hours. The reaction should be left open to the air, as oxygen often acts as the terminal oxidant.[9]
-
After cooling, quench the reaction with aqueous ammonium chloride solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate the target quinazolinone.
| Reagent | MW ( g/mol ) | Eq. | Mmol | Mass/Volume |
| 2,4-Difluoro-5-(pyridin-3-yl)benzonitrile | 216.18 | 1.0 | 1.0 | 216 mg |
| Benzaldehyde | 106.12 | 2.0 | 2.0 | 0.20 mL |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 | 652 mg |
| Copper(II) Chloride (CuCl₂) | 134.45 | 0.1 | 0.1 | 13 mg |
| L-Proline | 115.13 | 0.2 | 0.2 | 23 mg |
| Water | - | - | - | 2 mL |
| Expected Yield | 337.31 | - | - | 50-70% |
Conclusion
This compound is a superb starting material for the efficient construction of novel heterocyclic compounds. By understanding the distinct reactivity of its functional groups, researchers can strategically and selectively perform SNAr, Suzuki, and Buchwald-Hartwig reactions, followed by cyclization of the nitrile group. The protocols provided herein serve as a validated starting point for chemists in drug discovery and materials science to access diverse and complex molecular architectures with high potential for biological activity.
References
- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. vapourtec.com [vapourtec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Common side products in reactions with 5-Bromo-2,4-difluorobenzonitrile
Technical Support Center: 5-Bromo-2,4-difluorobenzonitrile
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a poly-functionalized aromatic ring, this compound offers multiple reaction handles, but its reactivity profile can also lead to specific, often predictable, side products. This document, presented in a question-and-answer format, provides field-proven insights and troubleshooting strategies to help you anticipate, identify, and mitigate common synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Cross-Coupling Reactions at the C-Br Bond
Question 1: My Suzuki-Miyaura coupling reaction is plagued by a significant homocoupled biaryl impurity from my boronic acid/ester. What is causing this and how can I suppress it?
Answer: This is a classic challenge in Suzuki-Miyaura couplings.[1] The side product you are observing is the symmetrical biaryl derived from the oxidative dimerization of your organoboron reagent. This side reaction competes directly with the desired cross-coupling pathway.
Causality: The formation of this homocoupled product is often promoted by several factors:
-
Presence of Oxygen: Trace oxygen can facilitate the oxidative dimerization of the boronic acid, a process that can be catalyzed by the palladium complex.
-
Base-Induced Degradation: Certain bases can promote the protodeborylation (hydrolysis) of the boronic acid to the corresponding arene, which can interfere with the reaction, or promote other side reactions.[1]
-
Reaction Stoichiometry and Kinetics: If the transmetalation step of the catalytic cycle is slow relative to the oxidative addition and reductive elimination, the palladium complex may favor pathways leading to side products.
Troubleshooting Protocol:
-
Rigorous Degassing: Before adding your catalyst, ensure all solvents and reagents are thoroughly degassed. This is the single most critical step. Use a minimum of three "freeze-pump-thaw" cycles or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Optimize the Base: The choice and amount of base are crucial. While stronger bases can accelerate the reaction, they can also promote side reactions.[2] Consider switching from strong inorganic bases like K₃PO₄ to milder options like K₂CO₃ or organic bases if homocoupling is severe.
-
Adjust Stoichiometry: Instead of a 1:1 ratio, try using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents). This ensures that the palladium complex is more likely to react with the aryl halide after oxidative addition, rather than engaging in side reactions.
-
Catalyst and Ligand Choice: For electron-deficient aryl halides like this one, using ligands designed for robust catalytic cycles, such as SPhos or XPhos, can improve the rate of the desired transmetalation and reductive elimination steps, thereby outcompeting the homocoupling pathway.[3]
Troubleshooting Summary: Suzuki Coupling
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
|---|---|---|---|
| Atmosphere | Inert (N₂) | Rigorously Degassed (Argon) | Minimizes O₂-catalyzed homocoupling. |
| Stoichiometry | 1:1 Aryl Halide:Boronic Acid | 1.1:1 Aryl Halide:Boronic Acid | Favors reaction with the aryl halide. |
| Base | K₃PO₄ | K₂CO₃ or Cs₂CO₃ | Milder bases can reduce boronic acid degradation. |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos/XPhos | Modern ligands accelerate the catalytic cycle.[3] |
Question 2: In my Sonogashira coupling, I'm observing a major impurity with a mass corresponding to the dimer of my terminal alkyne. How can I prevent this Glaser coupling?
Answer: The formation of a symmetrical 1,3-diyne (alkyne dimer) is the most common side reaction in Sonogashira couplings, often referred to as Glaser or Hay coupling.[4] This is particularly prevalent in reactions that use a copper(I) co-catalyst.
Causality: The copper(I) acetylide intermediate, which is essential for the transmetalation step in the Sonogashira cycle, can undergo oxidative dimerization in the presence of oxygen or other oxidants to form the diyne.[4]
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: As with the Suzuki reaction, oxygen is the primary culprit. Ensure your reaction vessel, solvents, and reagents are rigorously deoxygenated.
-
Minimize Copper Catalyst Loading: Use the minimum effective amount of the copper(I) salt (e.g., CuI). Typically, 1-5 mol% is sufficient. Excessive copper will accelerate the undesired dimerization.
-
Consider "Copper-Free" Sonogashira Conditions: Numerous modern protocols avoid the use of copper altogether.[5][6][7] These methods often rely on palladium catalysts with specific ligands (e.g., phosphines, N-heterocyclic carbenes) and a suitable amine base (like pyrrolidine or piperidine) which can facilitate the catalytic cycle without the need for a copper acetylide intermediate.[6]
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature (often room temperature is sufficient) can slow down the rate of the side reaction relative to the desired cross-coupling.
Visualizing the Competing Pathways in Sonogashira Coupling
Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.
Category 2: Reactions of the Nitrile Group
Question 3: I am reducing the nitrile to a primary amine, but I'm getting significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity?
Answer: The formation of secondary ((ArCH₂)₂NH) and tertiary ((ArCH₂)₃N) amines is a well-documented issue in nitrile reductions, particularly during catalytic hydrogenation.[8][9]
Causality: The reaction proceeds through an intermediate imine (Ar-CH=NH). The desired primary amine product (Ar-CH₂NH₂) can act as a nucleophile and attack this imine intermediate. The resulting adduct can then be further reduced to the secondary amine. This process can repeat to form the tertiary amine.[8]
Troubleshooting Protocol:
-
Use an Ammonia Additive: The most common and effective solution for catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) is to add ammonia (often as a solution in the alcohol solvent, or by saturating the solvent with ammonia gas) to the reaction mixture.[9] The high concentration of ammonia outcompetes the primary amine product in reacting with the imine intermediate, thus suppressing byproduct formation.
-
Select a Different Reducing Agent:
-
Borane Reagents: Reagents like Borane-THF (BH₃-THF) or Borane-dimethyl sulfide (BH₃-SMe₂) are generally more selective for the formation of primary amines from nitriles.[9][10]
-
Lithium Aluminum Hydride (LiAlH₄): While a very powerful reducing agent, LiAlH₄ followed by a careful aqueous workup reliably yields the primary amine.[11]
-
-
Optimize Reaction Conditions: Lower temperatures and higher hydrogen pressures during catalytic hydrogenation can sometimes favor the formation of the primary amine.
Visualizing the Nitrile Reduction Pathway
Caption: Reaction pathways for nitrile reduction to amines.
Question 4: My attempt to hydrolyze the nitrile directly to the carboxylic acid stops at the amide stage. How can I drive the reaction to completion?
Answer: The hydrolysis of a nitrile to a carboxylic acid is a two-step process where the benzamide is a stable intermediate.[11][12] It is common for the reaction to stall at this stage, especially under mild conditions, because the hydrolysis of an amide is often more difficult than the initial hydration of the nitrile.
Causality: Both the acid- and base-catalyzed mechanisms proceed via the amide.[12] Forcing the amide to hydrolyze requires overcoming a significant activation energy, which typically necessitates more forcing conditions (higher temperatures, higher concentrations of acid or base) than the first step.
Troubleshooting Protocol:
-
Increase Temperature: This is the most straightforward approach. Refluxing the reaction mixture for an extended period is often necessary to drive the amide hydrolysis. Monitor by TLC or LC-MS to track the disappearance of the amide intermediate.
-
Use More Concentrated Acid/Base: Switch from dilute to more concentrated aqueous acid (e.g., 70% w/w H₂SO₄ or concentrated HCl) or base (e.g., 6M NaOH or KOH).[13] The higher concentration of H₃O⁺ or OH⁻ increases the rate of the hydrolysis.
-
Extend Reaction Time: Amide hydrolysis can be slow. Ensure the reaction is running long enough for the second step to complete. A 12-24 hour reflux is not uncommon.
-
Change Solvent System: Adding a co-solvent like ethylene glycol can allow for higher reaction temperatures (reflux > 100 °C), which can significantly accelerate the hydrolysis of the recalcitrant amide.
Experimental Protocol Example: Complete Hydrolysis
-
To 1.0 equivalent of this compound, add 10 volumes of 70% w/w aqueous sulfuric acid.[13]
-
Heat the mixture to 110-120 °C with vigorous stirring.
-
Maintain the temperature for 12-18 hours, monitoring the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Once the 5-bromo-2,4-difluorobenzamide intermediate is consumed, cool the reaction to room temperature and carefully pour it over ice.
-
The 5-bromo-2,4-difluorobenzoic acid product will precipitate and can be collected by filtration.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 13. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]
Technical Support Center: Catalyst Efficiency in Buchwald-Hartwig Amination of 5-Bromo-2,4-difluorobenzonitrile
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 5-Bromo-2,4-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The unique electronic and steric properties of this compound, an electron-deficient aryl bromide with a coordinating nitrile group and ortho-fluorine substitution, demand a nuanced approach to catalyst system selection and reaction condition optimization. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven insights.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues you may encounter, offering a logical progression of troubleshooting steps with explanations rooted in the catalytic cycle.
Issue 1: Low to No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, GC/MS, LC/MS) shows predominantly unreacted this compound.
Possible Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst or may have decomposed.
-
Verify Precatalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), ensure your conditions are suitable for in-situ reduction to Pd(0). This often requires the presence of a phosphine ligand or the amine itself.[1] For more reliable and rapid generation of the active monoligated Pd(0) species, consider using a pre-formed palladacycle precatalyst (e.g., G3 or G4 precatalysts).[2]
-
Check Reagent Purity: Ensure all reagents, especially the solvent and amine, are anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Trace water can also interfere with strong bases.
-
Increase Catalyst Loading: As a straightforward initial step, consider increasing the catalyst loading to 2-5 mol%. While not ideal for process chemistry, it can help overcome minor catalyst deactivation pathways and confirm if the catalytic system is fundamentally viable.
-
-
Inefficient Oxidative Addition: The electron-withdrawing nature of the fluoro and nitrile groups on the aryl bromide can make oxidative addition, a key step in the catalytic cycle, more challenging.[3][4]
-
Ligand Selection is Critical: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.[5][6] Consider ligands such as:
-
Elevate Reaction Temperature: Increasing the temperature (typically in the range of 80-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.[2]
-
-
Inappropriate Base Selection: The choice of base is crucial for both catalyst activation and the deprotonation of the amine to form the active nucleophile.
-
Strong, Non-Nucleophilic Bases are Key: For the amination of electron-deficient aryl halides, strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are often necessary.[1]
-
Consider Base Solubility: The physical properties of the base can impact the reaction. Ensure adequate stirring to prevent the base from settling, which can lead to poor reproducibility. In some cases, a soluble organic base like DBU has been used for electron-deficient substrates, which can be advantageous for homogeneity.[3]
-
Frequently Asked Questions (FAQs)
Q1: The nitrile group on my substrate, this compound, seems to be inhibiting the reaction. What can I do?
A1: Nitrile groups can coordinate to the palladium center, potentially leading to catalyst inhibition.[7] To mitigate this:
-
Employ Bulky Ligands: Sterically hindered ligands, such as XPhos or BrettPhos, can create a crowded environment around the palladium center, disfavoring coordination of the nitrile group.[4]
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help ensure the palladium remains coordinated to the phosphine, outcompeting the nitrile.
-
Consider Temperature Effects: Higher temperatures can sometimes promote dissociation of the nitrile from the palladium center, allowing the catalytic cycle to proceed.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination, arising from β-hydride elimination from the palladium-amido complex or from palladium hydride species.[3] To suppress this:
-
Ligand Choice: Certain bulky, electron-rich ligands are known to favor reductive elimination (the desired C-N bond formation) over β-hydride elimination.[5]
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help favor the desired amination pathway.
-
Base and Solvent Purity: Ensure your base is free of hydroxide impurities and your solvent is anhydrous, as water can be a source of protons for hydrodehalogenation.
Q3: What is the best solvent for the amination of this compound?
A3: The choice of solvent can significantly influence reaction rates and yields.
-
Common Solvents: Toluene, dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig aminations.[1] Toluene is often a good starting point due to its high boiling point and ability to dissolve many organic substrates.
-
Avoid Coordinating Solvents: Solvents like acetonitrile and pyridine should generally be avoided as they can coordinate to the palladium catalyst and inhibit the reaction.[2]
-
Solubility is Key: Ensure that all your starting materials, particularly the aryl bromide and the amine, are soluble in the chosen solvent at the reaction temperature.
Q4: Should I use a Pd(0) or a Pd(II) precatalyst?
A4: Both Pd(0) (e.g., Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂) sources can be effective.
-
Pd(0) Precatalysts: While potentially more sensitive to air, they do not require a reduction step.
-
Palladacycle Precatalysts (G3, G4): These are often the most reliable choice as they are air-stable and efficiently generate the active monoligated Pd(0) catalyst upon exposure to a base.[2] This can lead to more consistent results, especially for challenging substrates.
Data Presentation: Ligand & Base Selection Guide for Electron-Deficient Aryl Bromides
The following table summarizes common catalyst systems and conditions that have proven effective for the amination of electron-deficient aryl bromides, providing a rational starting point for the optimization of your reaction with this compound.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Key Considerations |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3 | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 110 | Excellent for sterically hindered and electron-poor substrates.[4] |
| RuPhos | Pd₂(dba)₃ or RuPhos Pd G3 | NaOtBu, Cs₂CO₃ | Toluene, t-BuOH | 80 - 110 | Often effective for coupling secondary amines.[4] |
| BrettPhos | Pd₂(dba)₃ or BrettPhos Pd G3 | LHMDS, KOtBu | THF, Toluene | RT - 100 | Particularly useful for the monoarylation of primary amines.[1] |
| Josiphos-type | Pd(OAc)₂ | NaOtBu | Toluene | 100 | Can be effective for challenging couplings, including with ammonia equivalents.[3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for your experiments. Optimization of ligand, base, solvent, and temperature will likely be necessary to achieve optimal results.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Add the amine (1.2 equiv) followed by the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC/MS, or LC/MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Decision Tree for Low Conversion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig_reaction [chemeurope.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 5-Bromo-2,4-difluorobenzonitrile
Welcome to the technical support center for the synthesis and purification of 5-Bromo-2,4-difluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of obtaining high-purity this compound.
Introduction: The Challenge of Purity in Synthesis
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final product, and complications in downstream applications. This guide provides practical, field-tested insights into identifying and removing common impurities that arise during its synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A prevalent method is the electrophilic bromination of 2,4-difluorobenzonitrile.[1] In this case, the primary impurities are typically:
-
Unreacted Starting Material: 2,4-difluorobenzonitrile.
-
Over-brominated Byproducts: Such as 3,5-dibromo-2,4-difluorobenzonitrile.[1]
-
Isomeric Impurities: Depending on the reaction conditions, small amounts of other brominated isomers may form.
Q2: My final product has a yellowish tint, but pure this compound should be a white solid. What could be the cause?
A2: A yellow coloration often indicates the presence of residual reagents or byproducts from the synthesis. For instance, if using bromine as the brominating agent, trace amounts can remain, causing discoloration. Additionally, certain nitrogen-containing byproducts or degradation products can be colored. Purification via recrystallization or column chromatography is recommended to remove these colored impurities.[2]
Q3: I'm seeing a low yield after my synthesis. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The bromination reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to ensure all the starting material is consumed.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For instance, in bromination reactions, controlling the temperature can prevent the formation of unwanted side products and degradation.[3]
-
Losses during Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Careful handling and optimization of these procedures are essential.
Q4: How can I effectively monitor the progress of my reaction to avoid incomplete conversion or over-bromination?
A4: Regular monitoring is key. Thin-Layer Chromatography (TLC) is a quick and effective method for tracking the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the relative concentrations of reactants and products over time.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Persistent presence of starting material (2,4-difluorobenzonitrile) after purification. | Co-crystallization with the desired product during recrystallization. Similar polarity leading to poor separation in column chromatography. | Optimize the recrystallization solvent system. A mixture of solvents may be required to achieve better separation. For column chromatography, a solvent gradient with a shallow polarity increase can improve resolution.[5] |
| Presence of dibrominated impurities. | Over-bromination during the synthesis due to excess brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent. Monitor the reaction closely and quench it as soon as the starting material is consumed. Column chromatography is generally effective for removing more polar dibrominated species.[3] |
| Broad or multiple peaks in HPLC analysis. | Presence of isomeric impurities or degradation of the compound on the column. | Use a high-resolution HPLC column and optimize the mobile phase to improve separation of isomers. Ensure the mobile phase is compatible with the compound and consider using a lower column temperature to prevent degradation.[6] |
| Oily product instead of a crystalline solid. | Presence of residual solvent or impurities that are oils at room temperature. | Ensure the product is thoroughly dried under vacuum. If impurities are the cause, purification by column chromatography followed by recrystallization is recommended. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound will crystallize out, leaving the more soluble impurities in the solvent. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities.[5]
Step-by-Step Methodology:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions. The compounds will elute at different rates based on their polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Methods for Purity Assessment
Accurate determination of purity is crucial. The following methods are recommended:
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and quantitative method for assessing purity and identifying impurities.[7]
-
Column: A C18 reverse-phase column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile is a common choice.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying and quantifying volatile impurities.[8][9]
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the standard carrier gas.
-
Detection: A mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities, especially isomers.[10][11]
-
¹H NMR: Provides information about the proton environment in the molecule. The presence of unexpected signals can indicate impurities.
-
¹³C NMR: Provides information about the carbon skeleton.
-
¹⁹F NMR: Particularly useful for fluorinated compounds, as it can clearly distinguish between different fluorine environments and help identify isomeric impurities.
Visualizing the Workflow
A logical workflow is essential for systematically tackling the purification of this compound.
Caption: A logical workflow for the purification and analysis of this compound.
Conclusion
The successful synthesis of high-purity this compound is achievable with a systematic approach to purification and a thorough understanding of potential impurities. By employing the troubleshooting strategies and detailed protocols outlined in this guide, researchers can confidently overcome common challenges and obtain a product that meets the stringent quality requirements for pharmaceutical and agrochemical applications.
References
- 1. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. labcompare.com [labcompare.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. news-medical.net [news-medical.net]
Technical Support Center: Managing Reaction Temperature for Selective Bromination
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in selective bromination reactions. Here, we will dissect common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance the precision and success of your work.
The Crucial Role of Temperature in Bromination Selectivity
Temperature is not merely a condition but a critical control parameter in bromination. It directly influences reaction rates, the stability of intermediates, and the activation energies of competing reaction pathways. Mismanagement of temperature is a primary cause of poor yields, low selectivity, and the formation of undesirable byproducts. This guide will equip you with the knowledge to harness temperature as a tool for achieving your desired synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during bromination experiments, with a focus on temperature-related causes and remedies.
Q1: My reaction has poor regioselectivity, yielding a mixture of isomers. How can I improve this?
Probable Cause: The most common reason for poor regioselectivity is a reaction temperature that is too high, which allows the reaction to overcome the subtle energy differences between transition states leading to different isomers.[1] At higher temperatures, both kinetic and thermodynamic products can form, leading to a mixture.[2][3]
Solution:
-
Lower the Reaction Temperature: This is the most effective first step. For electrophilic aromatic brominations, reducing the temperature to as low as -30 °C or even -78 °C can dramatically increase para-selectivity.[1][4] For instance, the bromination of catechol with N-bromosuccinimide (NBS) at -30 °C yields 100% of the 4-bromo product, whereas room temperature reactions produce mixtures.[1][4]
-
Controlled Reagent Addition: Add the brominating agent slowly and portion-wise to a cooled solution of the substrate. This prevents localized temperature spikes (exotherms) that can compromise selectivity.
-
Solvent Screening: The polarity of your solvent can influence regioselectivity. Consider screening a range of solvents to find the optimal conditions for your specific substrate.[2]
Q2: I'm observing significant amounts of di- and polybrominated byproducts.
Probable Cause: Over-bromination is often a result of excessive reaction temperature or prolonged reaction times.[2] Highly activated aromatic rings are particularly susceptible to polybromination.[5]
Solution:
-
Reduce Temperature: Lowering the temperature slows the overall reaction rate, providing a wider window to stop the reaction after the desired monobromination has occurred.
-
Use a Milder Brominating Agent: Highly reactive agents like molecular bromine (Br₂) can be difficult to control. Consider switching to a milder source, such as N-bromosuccinimide (NBS), which is known to be more selective.[5][6]
-
Stoichiometric Control: Use a 1:1 or slightly less than 1:1 stoichiometry of the brominating agent to the substrate to minimize the chance of multiple additions.[2]
-
Monitor Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and quench it as soon as the starting material is consumed.
Q3: My reaction is very slow or fails to initiate.
Probable Cause: While low temperatures enhance selectivity, excessively cold conditions can prevent the reaction from overcoming the necessary activation energy. This is particularly true for free-radical brominations which require an initiation step.[7]
Solution:
-
Gradual Temperature Increase: If the reaction is stalled at a low temperature, allow it to warm slowly. For some protocols, an initial low-temperature phase is followed by a gradual warming to room temperature or gentle reflux to drive the reaction to completion.[1][8]
-
Use a Radical Initiator (for free-radical reactions): For allylic or benzylic brominations using NBS, the presence of a radical initiator like AIBN or benzoyl peroxide is often necessary, along with heat or UV light, to start the chain reaction.[9][10]
-
Check Reagent Purity: Ensure you are using fresh, high-purity reagents. Old NBS can decompose, and impurities can inhibit the reaction.[1][6]
Q4: The reaction is proceeding too quickly and seems uncontrolled, leading to a dark color and multiple spots on TLC.
Probable Cause: You may be experiencing a runaway reaction. Many brominations are highly exothermic, and if the heat generated is not dissipated effectively, the reaction rate can accelerate uncontrollably.[11][12] This leads to decomposition and a complex mixture of products.
Solution:
-
Immediate and Efficient Cooling: Ensure your reaction flask is immersed in an appropriate cooling bath before adding the brominating agent.[13] Slow, dropwise addition of the reagent is critical to maintain control.[14]
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the solution.
-
Improve Stirring: Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic control, and how does temperature affect it?
Kinetic and thermodynamic control refers to how the product distribution of a reaction is determined.
-
Kinetic Control: At low temperatures, reactions are often irreversible. The major product will be the one that forms the fastest, i.e., the one with the lowest activation energy. This is the kinetic product.[15][16]
-
Thermodynamic Control: At higher temperatures, the reverse reaction becomes possible, and an equilibrium can be established. Under these conditions, the major product will be the most stable one, regardless of how fast it forms. This is the thermodynamic product.[15][17]
Temperature is the deciding factor. Low temperatures favor the kinetic product by preventing the system from reaching equilibrium, while higher temperatures provide the energy needed to overcome activation barriers and allow the reaction to settle on the most stable product.[17][18]
Q2: What are the best methods for cooling a reaction to sub-zero temperatures?
Maintaining a stable, low temperature is crucial. Several common laboratory cooling baths are available:
-
Ice/Water: Achieves 0 °C. Ensure a slurry of ice and water for good thermal contact with the flask.[19]
-
Ice/Salt: Can reach temperatures between -5 °C and -15 °C.[20]
-
Dry Ice/Solvent: A dry ice/acetone bath maintains -78 °C, while dry ice/acetonitrile provides -40 °C.[20][21] Always add dry ice slowly to the solvent to avoid vigorous bubbling.[21]
-
Liquid Nitrogen/Solvent: Used for very low temperatures (e.g., -92 °C with dichloromethane).[20] Exercise extreme caution when handling liquid nitrogen.[22]
For long reactions, an automated cryocooler is the best option for maintaining a precise temperature without constant monitoring.[20][21]
| Cooling Bath Composition | Typical Temperature (°C) |
| Ice / Water | 0 °C |
| Ice / NaCl | -5 to -15 °C |
| Dry Ice / Acetonitrile | -40 °C |
| Dry Ice / Acetone | -78 °C |
| Liquid Nitrogen / Dichloromethane | -92 °C |
| Data sourced from University of Rochester and Chemistry LibreTexts.[20][21] |
Q3: Can a reaction be too cold?
Yes. While lower temperatures generally improve selectivity, there is a trade-off with reaction rate. If the temperature is too low, the rate may become impractically slow, or the reaction may not initiate at all because molecules lack sufficient energy to overcome the activation barrier.[6] The "lowest effective temperature" is key—the temperature that provides the best selectivity while still allowing the reaction to proceed to completion in a reasonable timeframe.[1][4]
Experimental Protocol: Selective Allylic Bromination of Cyclohexene with NBS
This protocol details the Wohl-Ziegler reaction, a free-radical substitution that selectively brominates the allylic position of an alkene using N-Bromosuccinimide (NBS). Temperature control is critical to favor substitution over competing electrophilic addition to the double bond.[23][24]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Benzoyl peroxide (or AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) as solvent (Caution: Toxic)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble a reflux apparatus using a round-bottom flask, condenser, and heating mantle. Ensure all glassware is dry.
-
Initial Mixture: In the flask, combine cyclohexene, recrystallized NBS, and the solvent (CCl₄).[8]
-
Initiation: Add a catalytic amount of benzoyl peroxide to the mixture.
-
Controlled Heating: Begin stirring the mixture at room temperature. It is crucial not to heat the reaction too rapidly, as it can become uncontrolled.[8] After a period of stirring (e.g., 2 hours), slowly raise the temperature to induce a gentle reflux.[8] The heat provides the energy for the homolytic cleavage of the initiator, starting the radical chain reaction.[10][25]
-
Monitoring: Maintain the reaction at reflux, monitoring the progress by TLC. The reaction is typically complete when the solid NBS, which is denser than the solvent, has been consumed and replaced by the less dense succinimide byproduct, which will float on the surface.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude 3-bromocyclohexene can then be purified by vacuum distillation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. syntheticpages.org [syntheticpages.org]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Minimizing Byproduct Formation in Palladium-Catalyzed Reactions
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] These transformations are pivotal in the pharmaceutical, agrochemical, and materials science industries.[2][3][4] However, the elegance of these reactions is often challenged by the formation of unwanted byproducts, which can complicate purification, reduce yields, and consume valuable starting materials.
This guide is designed for researchers, scientists, and drug development professionals to serve as a technical resource for diagnosing and mitigating common side reactions. By understanding the mechanistic origins of these byproducts, chemists can make rational adjustments to their reaction conditions to favor the desired transformation.
Section 1: Troubleshooting Common Byproducts
This section addresses the most frequently encountered byproducts in palladium-catalyzed reactions. Each entry is formatted as a question-and-answer to directly tackle specific experimental observations.
Q1: My reaction is producing a significant amount of homocoupled product from my boronic acid/ester (R¹-R¹). What is the cause and how can I prevent it?
A1: The homocoupling of organoboron reagents, particularly in Suzuki-Miyaura reactions, is a common and frustrating side reaction. It typically arises from two main scenarios:
-
Oxidative Homocoupling: This pathway is often promoted by the presence of oxygen in the reaction mixture.[5] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) salt can then facilitate the homocoupling of two boronic acid molecules, which in turn regenerates the active Pd(0) catalyst.[5]
-
Inefficient Catalyst Activation: When using a Pd(II) precatalyst (like Pd(OAc)₂), the in situ reduction to the active Pd(0) species is required to initiate the catalytic cycle.[1][5][6][7] This reduction can sometimes be mediated by the homocoupling of the organoboron reagent, consuming it before the primary cross-coupling can occur.[5]
Troubleshooting Strategies:
-
Ensure Rigorous Inert Conditions: The most critical first step is to thoroughly degas your solvent and reagents.[6] Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pre-activated Pd(0) Source: Instead of Pd(II) salts, consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for in situ reduction via homocoupling.[8]
-
Optimize Base and Solvent: The choice of base and solvent is crucial. A strong base can accelerate the desired transmetalation step, making it more competitive with the homocoupling pathway.[9] In some cases, adding a small amount of water to the solvent can facilitate the transmetalation process.[5][10]
-
Order of Addition: Consider adding the organoboron reagent slowly to the reaction mixture after the catalyst, ligand, base, and aryl halide have been pre-stirred at temperature. This ensures the catalyst is ready for the cross-coupling cycle and minimizes the concentration of the boronic acid available for homocoupling.
Q2: I am observing significant hydrodehalogenation (reduction) of my aryl halide (Ar-X → Ar-H). What is the mechanistic cause and how can I suppress it?
A2: Hydrodehalogenation, the replacement of a halide with a hydrogen atom, is another prevalent side reaction.[5] It typically occurs after the oxidative addition of the aryl halide to the Pd(0) center, forming an LₙPd(Ar)(X) intermediate. This intermediate can then acquire a hydride ligand, which undergoes reductive elimination with the aryl group to form the Ar-H byproduct.
The source of the hydride can be varied and is often the most challenging aspect to diagnose:
-
From the Base or Solvent: Amine bases (like Et₃N) or alcohol solvents can act as hydride donors.[5] Certain solvents, like DMF, can also decompose at elevated temperatures to provide a hydride source.[11]
-
β-Hydride Elimination: If your coupling partner contains β-hydrogens (e.g., an alkylborane or an amine with an α-CH group), the LₙPd(Ar)(R) intermediate can undergo β-hydride elimination. This forms a Pd-hydride species which can then lead to hydrodehalogenation.[12][13][14]
Troubleshooting Strategies:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) can accelerate the rate of reductive elimination of the desired product, outcompeting the hydride transfer and subsequent reductive elimination of the byproduct.[14][15]
-
Choice of Base and Solvent:
-
Temperature Control: Lowering the reaction temperature can often disfavor decomposition pathways that lead to hydride formation. Microwave heating can sometimes be beneficial as it can accelerate the desired reaction while minimizing the time spent at high temperatures where decomposition is more likely.[16]
-
Protecting Groups: For substrates prone to β-hydride elimination, consider alternative coupling partners or the use of protecting groups that remove the problematic β-hydrogens.[13]
Q3: In my Buchwald-Hartwig amination, I'm forming an Ar-OtBu byproduct instead of my desired C-N bond. Why is this happening?
A3: This side reaction is specific to reactions using strong alkoxide bases, most commonly sodium tert-butoxide (NaOtBu). It occurs when the rate of C-N bond formation is slow, allowing the alkoxide base to act as a nucleophile.[14]
The mechanism involves the LₙPd(Ar)(X) intermediate reacting with the t-butoxide anion. The resulting Pd-alkoxide complex then undergoes reductive elimination to form the undesired aryl tert-butyl ether. This is particularly problematic with sterically hindered or electron-poor amines, which are less nucleophilic and react more slowly.[14]
Troubleshooting Strategies:
-
Ligand Optimization: The ligand plays a crucial role. Using a more electron-rich and sterically bulky biarylphosphine ligand (e.g., BrettPhos) can promote faster C-N reductive elimination, which will outcompete the C-O elimination pathway.[14][15]
-
Base Selection: If the C-O coupling persists, consider switching to a weaker or non-nucleophilic base. While NaOtBu is common, other bases like LHMDS or K₃PO₄ can be effective and do not pose the risk of C-O bond formation.[17]
-
Use of Precatalysts: Modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for efficient catalyst activation and can provide more reliable results, often suppressing side reactions by ensuring a rapid entry into the catalytic cycle.[8]
Section 2: Optimizing the Catalyst System and Reaction Parameters
A systematic approach to optimizing your reaction can often solve byproduct issues. The following tables and diagrams provide a framework for this process.
The Palladium Catalytic Cycle and Points of Byproduct Intervention
Understanding the core catalytic cycle is key to diagnosing where things go wrong. Side reactions are deviations from this desired pathway.
Caption: The Pd(0)/Pd(II) catalytic cycle with key byproduct pathways.
Table 1: Ligand Selection Guide for Byproduct Minimization
The ligand is arguably the most powerful tool for controlling reactivity and selectivity.[6]
| Ligand Type | Key Structural Feature | Best For Minimizing... | Mechanistic Rationale |
| Monodentate, Bulky Biarylphosphines (e.g., XPhos, SPhos, BrettPhos) | Steric bulk around the Pd center | β-Hydride Elimination, Ar-OtBu formation, Homocoupling | Promotes rapid reductive elimination of the desired product, making it the kinetically favored pathway. The bulk disfavors the formation of catalyst dimers and undesired intermediates.[14][15] |
| Bidentate Phosphines (e.g., BINAP, dppf) | Chelating backbone, defined bite angle | β-Hydride Elimination | Creates a rigid coordination sphere around the palladium, which can geometrically inhibit the formation of the required cis-vacant site for β-hydride elimination to occur.[12][13] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) | Strong σ-donating, sterically demanding | Aryl chloride activation issues, catalyst decomposition | Forms highly stable and active catalysts. The strong Pd-C bond prevents ligand dissociation that can lead to catalyst deactivation and side reactions. |
Table 2: Troubleshooting Guide for Solvents and Bases
The reaction medium dictates the solubility, stability, and reactivity of all components.[18][19][20]
| Parameter | Issue Observed | Recommended Change | Rationale |
| Solvent | Hydrodehalogenation (Ar-H formation) | Switch from protic/amide solvents (e.g., MeOH, DMF) to aprotic solvents (e.g., Toluene, Dioxane, THF). | Amide and alcohol solvents can act as hydride sources, especially at high temperatures.[5][11] |
| Low Reactivity / Homocoupling | For Suzuki couplings, consider adding a small percentage of water to an aprotic solvent. | Water can accelerate the transmetalation step by facilitating the exchange of ligands on the boron atom, making the desired cross-coupling pathway faster than competing side reactions.[5][10] | |
| Base | Hydrodehalogenation (Ar-H formation) | Switch from amine bases (e.g., Et₃N) to inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃). | Inorganic bases are not sources of hydrides.[5] |
| Ar-OtBu formation (in aminations) | Switch from NaOtBu to a non-nucleophilic base like LHMDS or a weaker base like K₃PO₄. | Prevents the alkoxide from acting as a competing nucleophile in the coupling reaction.[17] | |
| Base-sensitive functional groups | Use a milder base like KF or K₂CO₃ instead of stronger bases like K₃PO₄ or alkoxides. | Protects functional groups like esters from hydrolysis while still being sufficient to promote the catalytic cycle.[9] |
Section 3: Experimental Protocol - Ligand Screening
When facing persistent byproduct formation, a systematic screening of ligands is often the most effective solution.
Protocol: Parallel Microscale Ligand Screening
This protocol allows for the rapid evaluation of multiple ligands to identify the optimal conditions for minimizing byproduct formation.
Objective: To identify a palladium/ligand system that maximizes the yield of the desired cross-coupled product while minimizing the formation of a key byproduct (e.g., homocoupled product or reduced arene).
Workflow Diagram:
Caption: Workflow for a parallel ligand screening experiment.
Methodology:
-
Preparation:
-
In a glovebox, prepare separate stock solutions of your aryl halide, coupling partner, and base in the chosen anhydrous, degassed solvent.
-
Prepare individual stock solutions for each ligand to be tested.
-
Arrange an array of reaction vials (e.g., 2 mL HPLC vials) with small magnetic stir bars.
-
-
Reaction Setup:
-
To each vial, add the required amount of palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).
-
To each vial, add the corresponding volume of a single ligand solution. A typical screen might include XPhos, SPhos, P(t-Bu)₃, and dppf. Ensure the Pd:Ligand ratio is consistent (e.g., 1:2.2).
-
Outside the glovebox (if reagents are sufficiently stable) or inside, add the stock solutions of the aryl halide, coupling partner, and base to each vial using a micropipette.
-
Seal the vials with PTFE-lined caps.
-
-
Execution and Analysis:
-
Place the vial array on a multi-position stirring hotplate and heat to the desired reaction temperature for a set period (e.g., 12 hours).
-
After cooling, unseal each vial and quench the reaction with a small amount of water or saturated NH₄Cl.
-
Add an internal standard (e.g., dodecane) and dilute with a suitable solvent (e.g., ethyl acetate).
-
Analyze an aliquot from each vial by GC-MS or LC-MS.
-
-
Data Interpretation:
-
Calculate the ratio of the desired product to the major byproduct for each ligand.
-
The ligand that provides the highest ratio is the optimal choice for scale-up.
-
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Beta-hydride_elimination [chemeurope.com]
- 14. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ikm.org.my [ikm.org.my]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Impact of base selection on Buchwald-Hartwig coupling with 5-Bromo-2,4-difluorobenzonitrile
A Guide to Base Selection and Troubleshooting for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth technical assistance for the Buchwald-Hartwig amination of 5-bromo-2,4-difluorobenzonitrile. We will delve into the critical role of base selection, offering troubleshooting advice and frequently asked questions to navigate the complexities of this powerful C-N bond-forming reaction.
Introduction: The Critical Role of the Base
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds.[1][2] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[1][2] The choice of base is a crucial parameter that can significantly influence the reaction's success, affecting yield, reaction rate, and selectivity.[3][4][5]
The base in a Buchwald-Hartwig reaction serves a primary role: to deprotonate the amine or the palladium-amine complex, facilitating the catalytic cycle.[4][6] However, its impact extends beyond simple deprotonation. The base's strength (pKa), solubility, steric bulk, and the nature of its counter-ion all play a part in the delicate balance of the catalytic system. For a substrate like this compound, which is an electron-deficient aryl halide, these factors are particularly important.
Catalytic Cycle Overview
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the Buchwald-Hartwig amination of this compound, and how do I choose the right one?
A1: The choice of base is highly dependent on the specific amine you are using and the reaction conditions. Here's a breakdown of common choices:
-
Strong, Sterically Hindered Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are often the first choice for many Buchwald-Hartwig reactions due to their ability to promote high reaction rates.[2] They are particularly effective for less acidic amines. However, their high basicity can be incompatible with sensitive functional groups on your substrates.[2] For this compound, which contains a nitrile group, strong alkoxide bases could potentially lead to side reactions if not used judiciously.
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄): These bases are a milder alternative and are often used when substrates are sensitive to stronger bases.[4][6] Cesium carbonate is a popular choice due to its good solubility in many organic solvents.[7] For electron-deficient aryl halides like this compound, weaker bases can sometimes be sufficient to achieve good yields, especially with more acidic amines (like anilines or some heterocycles).
-
Soluble Organic Bases (e.g., DBU): While less common in traditional Buchwald-Hartwig protocols, soluble organic bases can offer advantages in terms of reaction homogeneity.[8][9] However, studies have shown that for some systems, organic bases like DBU can lead to the formation of stable, off-cycle palladium complexes, which can inhibit the reaction.[3][10]
Recommendation: Start with a moderately strong base like Cs₂CO₃ or K₃PO₄. If the reaction is sluggish, you can then move to a stronger base like NaOt-Bu, carefully monitoring for any potential side reactions.
Q2: My reaction with this compound is giving low yields. Could the base be the problem?
A2: Yes, base selection is a common culprit for low yields. Here are some troubleshooting steps to consider:
-
Insufficient Basicity: The base may not be strong enough to deprotonate the palladium-amine complex effectively.[11] This is often the case with less acidic amines. If you are using a carbonate or phosphate base with a weakly acidic amine, consider switching to an alkoxide like NaOt-Bu.
-
Base Degradation: Alkoxide bases, in particular, can be sensitive to moisture. Ensure your base is fresh and handled under anhydrous conditions.
-
Poor Solubility: The base must have some solubility in the reaction solvent to be effective.[12] If the base is completely insoluble, the reaction can be very slow. While heterogeneity is a feature of many of these reactions, extremely poor solubility can be detrimental.[8] Consider a solvent in which the base has at least partial solubility.
-
Side Reactions: As mentioned, strong bases can react with sensitive functional groups. The nitrile group in this compound could be susceptible to hydrolysis or other transformations under harsh basic conditions, especially at elevated temperatures. Analyze your crude reaction mixture for byproducts to diagnose this issue.
Q3: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) of my this compound. How does the base influence this side reaction?
A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[1] It is often more prevalent with electron-deficient aryl halides. The base can play a role in this process. One proposed pathway for hydrodehalogenation involves β-hydride elimination from the palladium-amide intermediate. While the ligand choice has a more direct impact on suppressing this pathway, the reaction conditions, including the base, can influence its prevalence. In some cases, a very strong base might promote pathways that lead to the formation of palladium hydride species, which can then participate in the hydrodehalogenation. If you are observing significant hydrodehalogenation, consider screening different bases, potentially moving to a weaker one if you are using a strong alkoxide.
Q4: How does the choice of solvent affect the performance of the base?
A4: The solvent and base are intricately linked.
-
Polar vs. Nonpolar Solvents: In nonpolar solvents like toluene, an anionic base is generally required to facilitate the deprotonation of the neutral palladium-amine complex.[3][10] In more polar solvents like DMF, dissociation of the halide from the palladium center is more feasible, but the base can also coordinate more strongly to the palladium, potentially forming an overly stable resting state that inhibits catalysis.[3][10]
-
Solubility: The solubility of the base in the chosen solvent is critical.[12] For example, while NaOt-Bu is commonly used in ethereal solvents like THF or dioxane, Cs₂CO₃ is often preferred in toluene.[7]
Recommendation: Toluene and dioxane are common and effective solvents for Buchwald-Hartwig reactions.[2] When selecting a base, consider its compatibility and solubility in your chosen solvent.
Base Selection Guide
| Base | pKa of Conjugate Acid | Common Solvents | Advantages | Disadvantages |
| NaOt-Bu | ~19 | Toluene, Dioxane, THF | High reactivity, good for less acidic amines.[2] | Can be too harsh for sensitive functional groups.[2] |
| KOt-Bu | ~19 | Toluene, Dioxane, THF | Similar to NaOt-Bu, sometimes offers different solubility. | Can be too harsh for sensitive functional groups. |
| LHMDS | ~26 | THF, Toluene | Very strong, non-nucleophilic base. | Can be expensive, sensitive to moisture. |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane | Milder, good for base-sensitive substrates.[7] | May result in slower reaction rates.[2] |
| K₃PO₄ | ~12.3 | Toluene, Dioxane | Milder than alkoxides, often a good compromise.[4] | Can be less effective for weakly acidic amines. |
Troubleshooting Guide
Problem: No reaction or very low conversion.
| Possible Cause | Troubleshooting Step |
| Base is not strong enough. | Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). |
| Poor solubility of the base. | Choose a solvent in which the base is more soluble, or switch to a more soluble base (e.g., Cs₂CO₃). |
| Deactivated catalyst. | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Inappropriate ligand. | The chosen ligand may not be optimal for this specific transformation. Consider screening different phosphine ligands. |
Problem: Formation of significant side products.
| Possible Cause | Troubleshooting Step |
| Hydrodehalogenation. | Try a weaker base or a bulkier phosphine ligand. |
| Reaction with the nitrile group. | Use a milder base (e.g., K₃PO₄ or Cs₂CO₃) and/or a lower reaction temperature. |
| Diarylation of primary amines. | This is less of a base issue and more related to stoichiometry and ligand choice. Ensure you are not using a large excess of the aryl bromide. |
Decision Workflow for Base Selection
Caption: A decision-making workflow for selecting a base.
Experimental Protocol: General Procedure for Base Screening
This protocol provides a general method for screening different bases for the Buchwald-Hartwig amination of this compound with a generic secondary amine.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Bases for screening (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add this compound (1.0 equiv).
-
Add the chosen base (1.5-2.0 equiv).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Analyze the crude product mixture to determine conversion and yield.
Note: This is a general guideline. The optimal conditions, including catalyst loading, temperature, and reaction time, may vary depending on the specific substrates and should be optimized accordingly.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Quantification of Bromo-difluorobenzonitrile Isomers: HPLC vs. GC Approaches
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of isomers is not merely a matter of analytical rigor, but a cornerstone of safety, efficacy, and regulatory compliance. Bromo-difluorobenzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a common analytical challenge: the effective separation and quantification of its various positional isomers. These isomers, which differ only in the arrangement of the bromo and fluoro substituents on the benzonitrile core, can exhibit distinct toxicological profiles and reactivity. Consequently, the ability to resolve and accurately measure each isomer is paramount.
This guide provides a comparative analysis of two primary chromatographic techniques for the quantification of bromo-difluorobenzonitrile isomers: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Drawing upon established methodologies for the separation of halogenated aromatic compounds, we will explore the nuances of each technique, from the underlying separation principles to detailed, field-tested protocols. This document is intended to serve as a practical resource for researchers, analytical scientists, and drug development professionals, enabling the selection and implementation of the most suitable analytical strategy for their specific needs.
The Challenge of Isomer Separation
Positional isomers of halogenated benzonitriles often possess very similar physicochemical properties, such as polarity, boiling point, and solubility. This similarity makes their separation a non-trivial task. The choice of analytical technique and the optimization of its parameters are critical to achieving the necessary resolution for accurate quantification.
High-Performance Liquid Chromatography (HPLC) for Isomer Analysis
HPLC, particularly in the reverse-phase mode, is a powerful and versatile technique for the separation of non-volatile and thermally labile compounds. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. For bromo-difluorobenzonitrile isomers, subtle differences in their dipole moments and hydrophobicity can be exploited to achieve separation.
Key Considerations for HPLC Method Development:
-
Column Selection: The choice of stationary phase is the most critical parameter. While standard C18 columns can be effective, specialized phases often provide superior selectivity for positional isomers. Phenyl and Pentafluorophenyl (PFP) columns are particularly well-suited for separating aromatic compounds due to π-π and dipole-dipole interactions between the analytes and the stationary phase.[1]
-
Mobile Phase Composition: A mixture of water and an organic solvent, typically acetonitrile or methanol, is used. The organic modifier content is optimized to achieve a balance between retention and analysis time. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape and reproducibility.[2]
-
Detection: UV detection is the most common and robust method for quantifying benzonitrile derivatives, which typically exhibit strong absorbance around 220-280 nm.[3]
Experimental Protocol: Reverse-Phase HPLC
This protocol provides a starting point for the separation of bromo-difluorobenzonitrile isomers. Optimization will be necessary based on the specific isomers present and the instrumentation used.
1. Instrumentation and Consumables:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) or a PFP column for enhanced selectivity.
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid (reagent grade).
2. Sample Preparation:
- Prepare a stock solution of the bromo-difluorobenzonitrile isomer mixture at a concentration of 1 mg/mL in acetonitrile.
- Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- For unknown samples, dissolve a precisely weighed amount in acetonitrile to a concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before injection.[3]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) or PFP (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-70% B, 15-18 min: 70% B, 18.1-20 min: 40% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
4. Data Analysis:
- Identify the peaks corresponding to each isomer based on their retention times, confirmed by injecting individual reference standards.
- Construct a calibration curve for each isomer by plotting the peak area against the concentration.
- Quantify the amount of each isomer in the unknown samples by interpolating their peak areas from the respective calibration curves.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of bromo-difluorobenzonitrile isomers.
Gas Chromatography (GC) for Isomer Analysis
Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds. The separation is achieved based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. GC, especially when coupled with a mass spectrometer (GC-MS), offers excellent sensitivity and specificity for isomer analysis.
Key Considerations for GC Method Development:
-
Column Selection: The choice of a capillary column with a suitable stationary phase is crucial for resolving positional isomers. For halogenated aromatic compounds, mid-polarity columns such as those with a cyanopropylphenyl or trifluoropropyl stationary phase (e.g., DB-1701, DB-225, or DB-624) often provide the necessary selectivity.[4] For particularly challenging separations, cyclodextrin-based chiral columns can sometimes resolve positional isomers.
-
Temperature Programming: A programmed temperature ramp is essential for eluting a range of isomers with different boiling points while maintaining good peak shape.[4]
-
Injector and Detector Temperatures: These must be high enough to ensure complete vaporization of the sample and prevent condensation, but not so high as to cause thermal degradation of the analytes.
-
Detection: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For enhanced specificity and identification, a Mass Spectrometer (MS) is the detector of choice. MS allows for the differentiation of isomers based on their fragmentation patterns, although these can be very similar for positional isomers.[5]
Experimental Protocol: Capillary GC-FID/MS
This protocol outlines a general method for the GC analysis of bromo-difluorobenzonitrile isomers.
1. Instrumentation and Consumables:
- Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Capillary column: e.g., DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.
- High-purity helium or hydrogen as the carrier gas.
- GC-grade solvents (e.g., acetone, ethyl acetate) for sample dissolution.
2. Sample Preparation:
- Prepare a stock solution of the isomer mixture at 1 mg/mL in a suitable solvent like acetone.
- Create a series of calibration standards by diluting the stock solution.
- Prepare unknown samples by dissolving a known weight in the solvent to a concentration within the calibration range.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-624 (30 m x 0.25 mm ID, 1.4 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min) |
| Detector (FID) | Temperature: 280 °C, H₂ flow: 40 mL/min, Air flow: 400 mL/min, Makeup flow (He): 25 mL/min |
| Detector (MS) | Transfer line: 280 °C, Ion source: 230 °C, Electron energy: 70 eV, Scan range: 50-300 m/z |
4. Data Analysis:
- Identify isomers based on retention times, confirmed with individual standards.
- If using MS, confirm identity by comparing mass spectra to a library or reference spectra.
- Generate calibration curves for each isomer using peak area versus concentration.
- Calculate the concentration of each isomer in the samples from the calibration curves.
Visualizing the GC Workflow
Caption: Workflow for GC analysis of bromo-difluorobenzonitrile isomers.
Comparative Analysis: HPLC vs. GC
| Feature | HPLC with UV Detection | GC with FID/MS Detection |
| Principle | Partitioning between liquid mobile phase and solid stationary phase based on polarity. | Partitioning between gaseous mobile phase and liquid/solid stationary phase based on volatility. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Selectivity | Highly tunable through column chemistry and mobile phase composition. | Primarily dependent on the column's stationary phase and temperature program. |
| Sensitivity | Good, typically in the low ng range. | Excellent, especially with MS, capable of reaching low pg to fg levels. |
| Identification | Based on retention time compared to a reference standard. | High confidence with MS, based on retention time and mass fragmentation pattern. |
| Sample Preparation | Generally straightforward dissolution and filtration. | Requires dissolution in a volatile solvent. |
| Instrumentation Cost | Lower to moderate. | Moderate for GC-FID, higher for GC-MS. |
| Throughput | Can be lower due to longer run times and equilibration. | Can be higher, especially with modern fast GC techniques. |
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the quantification of bromo-difluorobenzonitrile isomers. The choice between them hinges on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
-
HPLC-UV is a robust, versatile, and cost-effective method that is often the first choice for routine quality control in a manufacturing environment. Its strength lies in the wide array of available column chemistries that can be tailored to resolve challenging isomer separations.
-
GC-FID/MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, impurity profiling, and definitive identification. The coupling with a mass spectrometer provides an additional layer of confidence in the analytical results.
For comprehensive characterization and method validation, it is often beneficial to develop and utilize both HPLC and GC methods. This orthogonal approach, where separation is based on different physicochemical principles, provides a more complete picture of the isomeric purity of the bromo-difluorobenzonitrile sample. Ultimately, a well-validated analytical method, regardless of the technique, is crucial for ensuring the quality and safety of the final product in the pharmaceutical and chemical industries.
References
A Comparative Guide to the Purity Analysis of 5-Bromo-2,4-difluorobenzonitrile: HPLC vs. Elemental Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy in the final active pharmaceutical ingredient (API). 5-Bromo-2,4-difluorobenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity profile directly impacts reaction yields, impurity profiles of subsequent steps, and the overall quality of the final product.[2][]
This guide provides an in-depth, objective comparison of two orthogonal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis. We will delve into the principles, provide supporting experimental data, and explain the causality behind the methodological choices, offering a comprehensive view for robust quality control.
Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity determination.[4] Its strength lies in its ability to separate a target compound from closely related organic impurities, providing a detailed impurity profile and a precise measure of relative purity.[5][6] This chromatographic approach is essential for detecting and quantifying synthesis-related impurities, by-products, or degradation products.[6]
The Rationale Behind the Method
For a compound like this compound, a reversed-phase HPLC method is the logical choice. The molecule possesses moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. UV detection is effective due to the presence of the chromophoric aromatic ring. The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose, covering parameters like specificity, linearity, accuracy, and precision.[7][8][9]
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC System: A standard system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Elution:
-
0-15 min: 40% B to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a final concentration of 0.1 mg/mL with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
Data Presentation: Hypothetical HPLC Purity Analysis
The following table summarizes the results from a hypothetical analysis of a batch of this compound. Potential impurities are postulated based on common synthetic routes, such as residual starting material or isomers.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | 2,4-Difluorobenzonitrile (Starting Material) | 4.25 | 15,300 | 0.15% |
| 2 | This compound (API) | 8.92 | 9,956,700 | 99.52% |
| 3 | Unknown Impurity 1 | 10.14 | 24,100 | 0.24% |
| 4 | Unknown Impurity 2 | 11.58 | 9,050 | 0.09% |
| Total | 10,005,150 | 100% |
Calculated Purity (by Area %): 99.52%
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity analysis.
Part 2: Elemental Analysis for Absolute Purity Confirmation
Elemental analysis, typically via combustion, is an absolute method that determines the weight percentage of individual elements (Carbon, Hydrogen, Nitrogen, and in this case, Bromine) in a sample.[10] It serves as a fundamental check of the compound's empirical formula and stoichiometry.[11] Unlike HPLC, it does not detect impurities unless they alter the elemental composition of the bulk sample.
The Rationale Behind the Method
The principle of combustion analysis involves burning a precisely weighed sample in an excess of oxygen at high temperatures.[12][13] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated and measured by detectors, such as thermal conductivity or infrared detectors.[14] Halogens like bromine require specific analytical pathways, often involving combustion followed by absorption and subsequent determination by methods like potentiometric titration or ion chromatography.[15][16] The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₇H₂BrF₂N).[17]
Experimental Protocol: Elemental Analysis (Combustion Method)
-
Sample Preparation: The sample is dried to remove residual solvents and accurately weighed on a microbalance.
-
CHN Analysis: The sample is combusted in a CHN elemental analyzer at temperatures around 950-1000°C. The resulting CO₂, H₂O, and N₂ are quantified.
-
Bromine Analysis: The sample undergoes oxygen-flask combustion. The combustion products are absorbed into a suitable solution. The resulting bromide ions are then quantified via potentiometric titration with silver nitrate.[16]
Data Presentation: Elemental Composition Analysis
Molecular Formula: C₇H₂BrF₂N Molecular Weight: 218.00 g/mol [17]
| Element | Theoretical % | Experimental % (Batch 123) | Deviation |
| Carbon (C) | 38.57% | 38.45% | -0.12% |
| Hydrogen (H) | 0.92% | 0.95% | +0.03% |
| Nitrogen (N) | 6.43% | 6.38% | -0.05% |
| Bromine (Br) | 36.65% | 36.55% | -0.10% |
Note: Fluorine is typically not determined by standard combustion analysis and is calculated by difference. An acceptable deviation is generally considered to be within ±0.4%.[14]
Principle of Combustion Analysis
Caption: Principle of combustion-based elemental analysis.
Part 3: A Synergistic Approach to Purity Verification
Neither HPLC nor elemental analysis alone tells the complete story of a compound's purity. They are complementary techniques that, when used together, provide a robust and self-validating assessment of quality.
Direct Comparison of Methodologies
| Feature | HPLC (Chromatographic Method) | Elemental Analysis (Absolute Method) |
| Principle | Physical separation of components based on differential partitioning. | Chemical conversion (combustion) and quantification of constituent elements.[10] |
| Information Provided | Relative purity (area %) and a profile of detectable organic impurities.[6] | Absolute elemental composition, confirms the empirical formula.[11] |
| Impurity Detection | Excellent for detecting isomers, precursors, and by-products with different structures.[5] | Detects impurities that alter the C, H, N, Br ratio (e.g., inorganic salts, solvents). |
| Limitation | Does not detect impurities that do not absorb UV light or are non-volatile. | Cannot detect impurities with the same elemental composition (e.g., isomers). |
| Sensitivity | High (can detect impurities at levels of <0.1%).[] | Lower; requires significant impurity levels to cause a detectable deviation. |
| Primary Role in QC | Routine quality control, stability testing, and impurity profiling.[4] | Identity confirmation, verification of new chemical entities, and bulk purity. |
Conclusion: An Integrated Strategy for Trustworthy Analysis
For the comprehensive purity analysis of this compound, a dual-pronged approach is scientifically rigorous and essential for drug development.
-
HPLC serves as the primary tool for quality control, offering a high-resolution window into the organic impurity profile. It quantifies the main component relative to any synthesis-related impurities, which is critical for meeting regulatory standards.[2][18]
-
Elemental Analysis provides fundamental, orthogonal data that confirms the compound's elemental integrity. A successful result from elemental analysis gives high confidence that the main peak observed in the HPLC is indeed the correct compound and is not significantly contaminated with inorganic impurities or residual solvents that would alter the elemental ratios.
By integrating the relative purity data from HPLC with the absolute compositional data from elemental analysis, researchers and drug development professionals can establish a highly trustworthy and comprehensive purity assessment for critical intermediates like this compound, ensuring the quality and integrity of the entire manufacturing process.
References
- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Identity determination and purity testing [chemcon.com]
- 6. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. actascientific.com [actascientific.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Combustion analysis - Wikipedia [en.wikipedia.org]
- 11. infinitalab.com [infinitalab.com]
- 12. fiveable.me [fiveable.me]
- 13. leco.com [leco.com]
- 14. Elemental analysis [chemistry.huji.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 17. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to the Reactivity of 5-Bromo-2,4-difluorobenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzonitriles are pivotal building blocks in medicinal chemistry and materials science. Their utility is largely defined by the reactivity of the substituents on the aromatic ring, which dictates the strategies for molecular elaboration. 5-Bromo-2,4-difluorobenzonitrile is a versatile reagent whose chemical behavior is intricately linked to the electronic interplay between its bromo, fluoro, and cyano functionalities. Understanding how this specific substitution pattern influences reactivity compared to its isomers is crucial for designing efficient and selective synthetic routes.
This guide provides an in-depth comparison of the reactivity of this compound with its key isomers. We will explore how the positional arrangement of the substituents governs the molecule's behavior in fundamental organic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The discussion is grounded in established mechanistic principles and supported by experimental data to provide a practical framework for synthetic planning.
The Isomers: A Structural Overview
The reactivity of a substituted benzene ring is not merely a sum of its parts; the regiochemical arrangement of substituents is paramount. For bromo-difluorobenzonitriles, the positions of the electron-withdrawing fluorine and cyano groups, and the versatile bromine atom, create distinct electronic environments. This guide will focus on the comparison between the target compound and representative isomers to illustrate these differences.
| Compound | Structure | Key Features |
| This compound | ![]() | Cyano and fluorine groups are ortho and para to the bromine. Fluorine at C2 is ortho to the cyano group. |
| 4-Bromo-2,6-difluorobenzonitrile | ![]() | Bromine is para to the cyano group. Two fluorine atoms are ortho to the cyano group. |
| 2-Bromo-3,6-difluorobenzonitrile | ![]() | Bromine is ortho to the cyano group. |
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a stepwise addition-elimination mechanism. The reaction rate is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group, as these positions can stabilize the negative charge of the intermediate Meisenheimer complex.
Causality Behind Reactivity:
-
Activating Groups: Both the cyano (-CN) and fluoro (-F) groups are potent EWGs. The cyano group withdraws electron density through both induction and a strong resonance effect (-I, -M). Fluorine, the most electronegative element, exerts a powerful inductive withdrawing effect (-I) but a weaker resonance donating effect (+M). For SNAr, the net effect of both groups is strong activation of the ring towards nucleophilic attack.
-
Positional Effects: The key to high reactivity is the placement of these EWGs ortho or para to a potential leaving group (in this case, a fluorine atom). This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the EWG, significantly lowering the activation energy of the rate-determining step.
Isomer Comparison:
-
This compound: This isomer is highly activated for SNAr at the C4-F position. The attacking nucleophile is directed to the C4 position because the negative charge of the resulting intermediate is stabilized by the para cyano group and the ortho bromine atom. The fluorine at C2 is less likely to be displaced due to the lack of a para activating group and potential steric hindrance from the adjacent cyano group.
-
4-Bromo-2,6-difluorobenzonitrile: This isomer is exceptionally reactive towards SNAr, likely at both the C2 and C6 positions. The powerful cyano group at C1 activates the two ortho fluorine atoms. The bromine at the C4 position further enhances this activation.
-
2-Bromo-3,6-difluorobenzonitrile: Reactivity in this isomer is less straightforward. The fluorine at C6 is activated by the para cyano group, making it the most probable site for substitution. The fluorine at C3 is less activated.
Experimental Protocol: A Representative SNAr Reaction
The following protocol describes a typical procedure for the substitution of a fluorine atom with an amine nucleophile.
Reaction: Synthesis of 4-amino-5-bromo-2-fluorobenzonitrile from this compound.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1 - 1.5 eq).
-
A non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), is added to the mixture.
-
The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under
A Comparative Guide to the Spectroscopic Analysis of Reaction Intermediates of 5-Bromo-2,4-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, 5-Bromo-2,4-difluorobenzonitrile stands as a crucial building block. Its unique electronic and structural properties make it a valuable precursor in the synthesis of a wide array of complex molecules. Understanding the reaction mechanisms involving this compound is paramount for process optimization, yield improvement, and the rational design of novel chemical entities. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the characterization of transient intermediates formed during reactions of this compound, with a focus on nucleophilic aromatic substitution (SNAr).
The Significance of In-Situ Reaction Monitoring
Traditional methods of reaction analysis, which involve the quenching and isolation of products at various time points, often fail to capture the fleeting existence of reaction intermediates. These transient species are the key to unlocking a deeper understanding of reaction kinetics and mechanisms. In-situ reaction monitoring, the analysis of a chemical reaction in real-time within the reaction vessel, provides a dynamic window into the transformation process, allowing for the direct observation of reactants, intermediates, products, and byproducts.[1]
Nucleophilic Aromatic Substitution (SNAr) of this compound: A Case Study
The electron-deficient nature of the aromatic ring in this compound, exacerbated by the presence of two fluorine atoms and a nitrile group, makes it highly susceptible to nucleophilic attack. A common and illustrative reaction is the SNAr reaction with a nucleophile, such as an amine. In this guide, we will consider the reaction with a generic secondary amine (R₂NH) as our case study.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.
dot
Caption: Generalized workflow of an SNAr reaction.
A Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique for in-situ monitoring depends on the specific information required, the nature of the reaction, and the available instrumentation. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of the SNAr reaction of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For the reaction of this compound, both ¹H and ¹⁹F NMR are invaluable.
-
¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, minimizing signal overlap.[2] This makes it particularly well-suited for tracking the changes in the electronic environment of the fluorine atoms throughout the reaction.
-
¹H NMR Spectroscopy: While less direct in probing the fluorinated ring, ¹H NMR is essential for observing the fate of the nucleophile and the formation of the product.
-
¹³C NMR Spectroscopy: Provides detailed information about the carbon skeleton of the reactant, intermediate, and product.[3][4]
Predicted NMR Data for the SNAr Reaction of this compound with a Secondary Amine:
| Species | ¹⁹F NMR (δ, ppm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Starting Material | F-2: -110 to -120 | Aromatic H: 7.5-8.0 | C-CN: ~115 |
| (this compound) | F-4: -100 to -110 | C-Br: ~110 | |
| C-F: 160-170 | |||
| Meisenheimer Intermediate | F-2: -125 to -135 | Aromatic H: 6.0-7.0 | C-sp³ (site of attack): 80-90 |
| F-4: -115 to -125 | Amine H (if present): broad | C-CN: ~118 | |
| C-F: 150-160 | |||
| Product | F-2: -130 to -140 | Aromatic H: 7.0-7.8 | C-N: 140-150 |
| (5-Amino-2,4-difluorobenzonitrile derivative) | F-4: -120 to -130 | Amine R-groups: 2.5-3.5 | C-CN: ~117 |
| C-F: 155-165 |
Experimental Protocol for In-Situ NMR Monitoring:
A low-temperature NMR setup is crucial for observing the transient Meisenheimer complex.
dot
References
A Comparative Guide to the Validation of 5-Bromo-2,4-difluorobenzonitrile Purity for Pharmaceutical Use
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is paramount. 5-Bromo-2,4-difluorobenzonitrile is a key building block in the pharmaceutical industry, and its purity directly influences the critical quality attributes (CQAs) of the final drug substance, impacting its safety, efficacy, and stability.[1][2] Undesired impurities, even in trace amounts, can lead to significant downstream issues, including the formation of toxic by-products, reduced yields, and potential failure to meet stringent regulatory standards.[1]
This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of this compound. We will explore the strengths and limitations of various techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and implementing a self-validating analytical system that ensures the quality and consistency required for pharmaceutical applications.
Regulatory Framework: Adherence to ICH Q3 Guidelines
The control of impurities in new drug substances is globally governed by the ICH Q3A(R2) guideline.[3][4] This framework is the cornerstone of our validation strategy, as it defines the thresholds for reporting, identifying, and qualifying impurities.[5] Understanding these thresholds is not merely a regulatory hurdle; it is a scientifically-driven approach to patient safety.
-
Reporting Threshold: The level at which an impurity must be reported. For most APIs, this begins at 0.05%.[5]
-
Identification Threshold: The level above which an impurity's structure must be determined. This typically starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[1]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This threshold often begins at 0.15%.[5]
Our analytical strategy must therefore be sensitive and specific enough to detect, identify, and quantify impurities at or below these critical levels.
Understanding Potential Impurities in this compound
Effective purity validation begins with a theoretical understanding of potential process-related impurities. These can arise from starting materials, by-products of the reaction, intermediates, or degradation products.[1][6] A common synthesis route for similar compounds involves the bromination of a fluorinated benzonitrile precursor.[7] Based on this, likely impurities could include:
-
Starting Materials: Unreacted 2,4-difluorobenzonitrile.
-
Isomeric Impurities: Positional isomers such as 3-Bromo-2,4-difluorobenzonitrile or 6-Bromo-2,4-difluorobenzonitrile.
-
Over-brominated Species: Dibrominated products (e.g., 3,5-Dibromo-2,4-difluorobenzonitrile).
-
Hydrolysis Products: Conversion of the nitrile group to an amide or carboxylic acid.
-
Residual Solvents: Solvents used in synthesis and purification, which are governed by ICH Q3C guidelines.[5][6]
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision based on the physicochemical properties of this compound and its potential impurities. No single method is universally superior; a multi-faceted approach often provides the most comprehensive purity profile.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.[8] | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.[9][10] | Measures the nuclear magnetic resonance of specific nuclei (¹H, ¹³C, ¹⁹F) to provide structural and quantitative information relative to a certified internal standard.[8] |
| Best Suited For | Quantifying non-volatile and thermally labile organic impurities, including isomers and degradation products. | Identifying and quantifying volatile and semi-volatile organic impurities and residual solvents.[11] | Absolute purity determination, structural elucidation of unknown impurities, and quantification without a specific reference standard for the impurity itself.[8] |
| Advantages | High resolution, excellent quantitative accuracy and precision, robust and widely available. | High sensitivity and specificity (mass detector), definitive identification of volatile compounds.[11] | Provides structural information, highly accurate ("primary ratio method"), ¹⁹F NMR is extremely useful for fluorinated compounds. |
| Limitations | Requires chromophores for UV detection, may not be suitable for highly volatile compounds. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. | Lower sensitivity compared to chromatographic methods, higher instrument cost, requires a pure, stable internal standard.[8] |
Experimental Protocols and Method Validation
To ensure trustworthiness, any analytical method must be rigorously validated. Below are detailed protocols for the primary and secondary recommended techniques, followed by a logical workflow for method validation.
Primary Method: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Causality: HPLC is selected as the primary method due to its superior ability to separate and quantify the main component from its structurally similar isomers and non-volatile degradation products, which are the most probable and critical impurities.[8]
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). The formic acid ensures protonation of the nitrile, leading to sharper peaks.
-
Gradient: 0-20 min, 30% A to 90% A; 20-25 min, 90% A; 25.1-30 min, 30% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature reduces viscosity and improves peak shape.
-
Detection Wavelength: 254 nm. The DAD allows for peak purity analysis across a spectral range.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve in 20 mL of Acetonitrile to create a 1.0 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection to protect the column.
-
Orthogonal Method: GC-MS for Residual Solvents and Volatile Impurities
Causality: GC-MS is the ideal orthogonal technique as it specifically targets a different class of impurities—volatiles and residual solvents—which are poorly detected by HPLC. Its high sensitivity is crucial for adhering to the strict limits of ICH Q3C.[5][11]
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD) and a headspace autosampler.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 280°C (hold 5 min). This program separates a wide range of solvents.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 35-400.
-
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 50 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and incubate at 80°C for 15 minutes before injection.
-
Visualization of Analytical Workflows
A logical workflow ensures that all aspects of purity are systematically evaluated according to regulatory expectations.
Caption: Workflow for purity validation of this compound.
Caption: Logical relationships between analytical techniques and impurity types.
Conclusion and Recommendations
Validating the purity of this compound for pharmaceutical use requires a rigorous, multi-faceted analytical approach that is firmly grounded in ICH guidelines.[1][5][6] While High-Performance Liquid Chromatography (HPLC) serves as the primary workhorse for quantifying the main component and its non-volatile impurities, it must be complemented by an orthogonal method. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended secondary technique for its unparalleled ability to identify and quantify residual solvents and other volatile impurities.
For definitive structural elucidation of any unknown impurity exceeding the identification threshold, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are indispensable. By integrating these self-validating systems, researchers and drug developers can ensure the quality, safety, and consistency of this critical pharmaceutical intermediate, thereby building a solid foundation for the development of new medicines.
References
- 1. jpionline.org [jpionline.org]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. tasianinch.com [tasianinch.com]
- 7. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
5-Bromo-2,4-difluorobenzonitrile vs. 4-Bromo-2,6-difluorobenzonitrile in Suzuki coupling
An In-Depth Guide to the Suzuki Coupling of Bromo-difluorobenzonitrile Isomers: A Comparative Analysis of 5-Bromo-2,4-difluorobenzonitrile and 4-Bromo-2,6-difluorobenzonitrile
For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] The reaction's versatility and functional group tolerance have made it a cornerstone of modern synthesis. Within the vast landscape of available building blocks, fluorinated benzonitriles are of particular interest due to their prevalence in bioactive molecules and advanced materials. This guide provides a comparative analysis of two isomeric substrates: this compound and 4-Bromo-2,6-difluorobenzonitrile, focusing on their respective performance in the Suzuki coupling. We will delve into the underlying mechanistic principles, present comparative experimental data, and provide robust protocols to guide your synthetic endeavors.
Mechanistic Considerations: A Tale of Two Isomers
The outcome of a Suzuki coupling is governed by a delicate balance of electronic and steric factors that influence the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The initial, and often rate-determining, oxidative addition of the aryl bromide to the Pd(0) catalyst is particularly sensitive to the substrate's structure.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects
The rate of oxidative addition is significantly accelerated by the presence of electron-withdrawing groups (EWGs) on the aryl halide.[2][4][6] These groups polarize the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.
-
4-Bromo-2,6-difluorobenzonitrile : This isomer is highly activated. The potent electron-withdrawing nitrile (-CN) group is positioned para to the bromine atom, exerting a strong -I (inductive) and -M (mesomeric) effect. This dramatically increases the electrophilicity of the carbon center bearing the bromine, priming it for rapid oxidative addition.
-
This compound : In this case, the nitrile group is meta to the bromine. Its electron-withdrawing influence is therefore transmitted primarily through the weaker inductive effect, resulting in a lower degree of electronic activation compared to its 4-bromo counterpart.
From a purely electronic standpoint, 4-Bromo-2,6-difluorobenzonitrile is predicted to be the more reactive substrate.
Steric Effects
Conversely, steric hindrance around the reaction center can severely impede the approach of the palladium catalyst, which is typically coordinated to bulky phosphine ligands.[7][8][9] This is especially critical during the oxidative addition step.
-
4-Bromo-2,6-difluorobenzonitrile : The bromine atom is flanked by two fluorine atoms in the ortho positions. This creates a sterically congested environment, which can hinder the access of the palladium catalyst to the C-Br bond.
-
This compound : Here, the bromine atom is adjacent to one ortho fluorine atom and one ortho hydrogen atom. This arrangement presents a significantly less crowded steric environment, facilitating an easier approach for the catalyst.
Based on steric considerations, This compound is the favored substrate.
Caption: Competing electronic and steric factors for the two isomers.
Performance Comparison and Catalyst Selection
The competing electronic and steric profiles of these isomers mean that reaction success is highly dependent on the choice of catalyst, ligand, and base. The sterically hindered 4-bromo isomer often requires more sophisticated catalytic systems to achieve high yields.
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 °C / 12 h | ~95% |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 °C / 16 h | ~92% |
| 4-Bromo-2,6-difluorobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 °C / 24 h | ~40-50% |
| 4-Bromo-2,6-difluorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 °C / 8 h | >90% |
| 4-Bromo-2,6-difluorobenzonitrile | 3-Thienylboronic acid | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 °C / 6 h | ~94% |
Note: Yields are representative and can vary based on specific reaction scale and purity of reagents. Data is synthesized from typical outcomes for these classes of compounds.
Analysis:
-
This compound demonstrates high reactivity with standard, "first-generation" palladium catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂. Its lower steric profile allows for efficient coupling under conventional conditions.
-
4-Bromo-2,6-difluorobenzonitrile often yields poor to moderate results with simple catalysts due to the severe steric hindrance from the di-ortho fluorine atoms.[8] However, its performance is dramatically improved by employing modern, bulky, and electron-rich phosphine ligands (i.e., Buchwald ligands like SPhos and XPhos) or their corresponding pre-catalysts.[9][10][11] These specialized ligands are designed to facilitate both the oxidative addition to hindered substrates and the subsequent reductive elimination step.
Generalized Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of both isomers. For the 4-bromo isomer, the use of a Buchwald-type ligand/pre-catalyst is strongly recommended.
Materials and Reagents
-
Aryl Bromide (this compound or 4-Bromo-2,6-difluorobenzonitrile) (1.0 eq)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3) (1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, 2-MeTHF)
-
Degassed Deionized Water (if using a biphasic system)
Step-by-Step Methodology
-
Flask Preparation : To a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst/pre-catalyst (0.02 eq).
-
Solvent Addition : Add the degassed solvent(s) via syringe. A typical ratio for a biphasic system is 4:1 organic solvent to water.
-
Reaction Execution : Lower the flask into a pre-heated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
Both this compound and 4-Bromo-2,6-difluorobenzonitrile are valuable substrates for Suzuki-Miyaura cross-coupling, but their structural differences dictate the optimal reaction strategy.
-
This compound is the more "user-friendly" substrate, exhibiting reliable reactivity with a wide range of standard palladium catalysts due to its accessible steric profile.
-
4-Bromo-2,6-difluorobenzonitrile , while electronically primed for reaction, presents a significant steric challenge. Its successful application hinges on the use of modern, sterically demanding Buchwald-type ligands that can overcome the hindrance posed by the di-ortho fluorine substituents.
By understanding the interplay of these electronic and steric effects, researchers can rationally select the appropriate substrate and catalytic system to efficiently synthesize complex molecular targets, saving valuable time and resources in the process.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Introduction: The Significance of 5-Bromo-2,4-difluorobenzonitrile in Modern Chemistry
An In-Depth Comparative Guide to the GC-MS Method for the Analysis of 5-Bromo-2,4-difluorobenzonitrile
This compound is a crucial intermediate in the synthesis of various high-value organic molecules within the pharmaceutical and agrochemical sectors.[1] Its halogenated and aromatic structure provides a versatile scaffold for the development of novel compounds. The purity and accurate quantification of this intermediate are paramount to ensure the safety, efficacy, and yield of the final products. Consequently, robust and reliable analytical methodologies are essential for its characterization.
This guide provides a comprehensive overview and comparison of analytical techniques for this compound, with a primary focus on a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method. As a senior application scientist, the rationale behind each experimental choice is elucidated to provide a deeper understanding of the method's development and validation.
The Premier Choice: An Optimized GC-MS Method
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and highly effective technique for the analysis of volatile and semi-volatile compounds like this compound.[2] Its high chromatographic resolution combined with the specificity of mass spectrometric detection allows for excellent separation from impurities and confident identification.
Causality behind Experimental Choices
The development of a robust GC-MS method is contingent on the strategic selection of each parameter. The predicted boiling point of this compound is approximately 216.4±35.0 °C, which makes it well-suited for GC analysis.[1]
-
Sample Preparation: The initial step is critical for accurate and reproducible results. As a solid compound, this compound must be dissolved in a suitable volatile organic solvent.[3] Methanol or dichloromethane are excellent choices due to their volatility and compatibility with common GC injection systems.[2][3] A concentration of 10-100 µg/mL is recommended to avoid detector saturation while ensuring a strong signal-to-noise ratio.[4][5]
-
Gas Chromatography (GC) Parameters:
-
Column Selection: A low-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5 or equivalent), is ideal. This choice is based on the principle of "like dissolves like," where the non-polar nature of the column provides excellent separation for halogenated aromatic compounds.[5]
-
Injector Settings: A split injection is preferred to introduce a small, precise amount of the sample onto the column, preventing peak broadening and column overload. An injector temperature of 250 °C ensures the complete and rapid volatilization of the analyte.[4]
-
Oven Temperature Program: A temperature gradient is crucial for separating the target analyte from any potential impurities that may be present, such as isomers or starting materials. The program begins at a low temperature to trap the analytes at the head of the column, followed by a ramp to elute compounds based on their boiling points.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV is the gold standard for generating reproducible mass spectra that can be compared against spectral libraries for identification.[4]
-
Mass Analyzer: A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, providing a definitive marker for the presence of a single bromine atom.[6]
-
Detector: The detector can be operated in full scan mode to acquire the entire mass spectrum for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Experimental Protocol: GC-MS Analysis
-
Standard and Sample Preparation:
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Split mode, 40:1 split ratio, 250 °C.[4]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C and hold for 5 minutes.[4]
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400).
-
Data Presentation: Expected GC-MS Results
| Parameter | Expected Result |
| Retention Time | Dependent on the specific system, but expected to be in the mid-range of the chromatogram. |
| Molecular Ion (M+) | m/z 217 and 219 (due to 79Br and 81Br isotopes) in an approximate 1:1 ratio.[6][7] |
| Key Fragment Ions | Fragments corresponding to the loss of Br, CN, and F atoms. |
Comparative Analysis with Alternative Methodologies
While GC-MS is a superior technique for this application, other analytical methods can also be employed, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique, particularly for compounds that are not sufficiently volatile or are thermally labile.[8] For this compound, a reversed-phase HPLC method with UV detection would be the most common approach.[9][10]
-
Advantages:
-
Suitable for a wider range of compounds, including less volatile impurities.
-
Less sample preparation may be required if the sample is already in a liquid matrix.
-
-
Disadvantages:
-
Lower peak efficiency and resolution compared to capillary GC.
-
UV detection is less specific than mass spectrometry, which can lead to interference from co-eluting impurities.
-
Requires larger volumes of solvents, leading to higher operational costs and waste generation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[11] For this compound, 1H, 13C, and 19F NMR would provide detailed information about the molecular structure.[12][13]
-
Advantages:
-
Provides definitive structural information.
-
Non-destructive technique.
-
Quantitative (qNMR) methods can be highly accurate without the need for a reference standard of the analyte.
-
-
Disadvantages:
-
Significantly lower sensitivity compared to MS-based methods, making it unsuitable for trace analysis.
-
Complex mixtures can lead to overlapping signals, complicating spectral interpretation.
-
Higher instrumentation and operational costs.
-
Performance Comparison
| Feature | GC-MS | HPLC-UV | NMR |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | High (pg to fg) | Moderate (ng to µg) | Low (µg to mg) |
| Speed | Fast | Moderate | Slow |
| Structural Info | Good (fragmentation) | Limited | Excellent (unambiguous) |
| Cost | Moderate | Low to Moderate | High |
| Sample Volatility | Required | Not Required | Not Required |
Visualizing the Workflow and Method Comparison
GC-MS Analysis Workflow
References
- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. youtube.com [youtube.com]
- 7. This compound | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. researchgate.net [researchgate.net]
- 13. repository.up.ac.za [repository.up.ac.za]
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 5-Bromo-2,4-difluorobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 5-Bromo-2,4-difluorobenzonitrile stands as a valuable and versatile building block, offering a reactive handle for the introduction of molecular complexity. The presence of the electron-withdrawing nitrile and fluorine substituents significantly influences the electronic properties of the aryl bromide, presenting both opportunities and challenges for catalyst selection in cross-coupling reactions. This guide provides a comparative analysis of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this key intermediate, supported by experimental insights to inform your synthetic strategy.
The Strategic Importance of this compound
The 2,4-difluorobenzonitrile moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The bromine at the 5-position provides a versatile point for diversification through various palladium-catalyzed cross-coupling reactions. The selection of an appropriate catalyst is paramount to achieving high yields, minimizing side products, and ensuring the scalability of these transformations.
Comparative Analysis of Catalyst Performance
The efficacy of a palladium catalyst in cross-coupling reactions is critically dependent on the choice of ligand, base, and solvent. For a substrate like this compound, the electron-deficient nature of the aromatic ring generally facilitates oxidative addition, the first step in the catalytic cycle. However, the choice of the nucleophilic partner and the desired bond formation (C-C, C-N, or C-C sp) dictates the optimal catalyst system.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures. For the coupling of this compound with various arylboronic acids, several palladium catalysts have demonstrated high efficacy.
Table 1: Comparative Performance of Catalysts in the Suzuki-Miyaura Coupling of this compound
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | High |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | High |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | Moderate to High |
| PdCl₂(dppf) | - | Ag₂CO₃ | MeCN | 80 | 0.5 | High |
Note: "High" yield generally refers to yields >80-90% as reported in representative literature for similar substrates. The performance can vary depending on the specific boronic acid used.
Expert Insights: The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is often crucial for achieving high turnover numbers and accommodating a broad range of boronic acid coupling partners.[1] The choice of base is also critical, with phosphates and carbonates being commonly employed to facilitate the transmetalation step.[2][3] For challenging couplings, the use of pre-formed palladacycle catalysts can offer enhanced activity and stability.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of arylamines via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry. The reaction of this compound with a variety of primary and secondary amines requires careful catalyst selection to achieve high yields and avoid side reactions.
Table 2: Catalyst Systems for the Buchwald-Hartwig Amination of this compound
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | Ambient to 100 |
Expert Insights: The choice of ligand is paramount in Buchwald-Hartwig amination. For couplings with primary amines, ligands like XPhos and BINAP have proven effective.[4][5][6] The use of a strong, non-nucleophilic base such as sodium tert-butoxide is standard, although for sensitive substrates, milder bases like potassium phosphate or cesium carbonate may be necessary. The reaction temperature can often be modulated based on the reactivity of the amine and the chosen catalyst system.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes, which are versatile intermediates for further transformations. The reaction of this compound with terminal alkynes is typically achieved using a palladium catalyst in the presence of a copper(I) co-catalyst.
Table 3: Recommended Catalysts for the Sonogashira Coupling of this compound
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | 80 |
| Pd(PPh₃)₄ | CuI | PPh₃ | i-Pr₂NEt | THF | Reflux |
| [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | TMP | DMSO | Room Temp. |
DTBNpP = di-tert-butylneopentylphosphine, TMP = 2,2,6,6-Tetramethylpiperidine
Expert Insights: The classic Sonogashira conditions employing a palladium-phosphine complex and a copper(I) salt are generally effective.[7][8][9] However, copper-free conditions have gained popularity to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[10] In such cases, a more electron-rich and bulky phosphine ligand may be required, and a stronger organic base is often employed to facilitate the deprotonation of the terminal alkyne.[10][11]
Mechanistic Considerations: A Unified View
While the specific catalysts and conditions vary, the fundamental catalytic cycles for these palladium-catalyzed cross-coupling reactions share common elementary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Understanding this fundamental cycle allows for rational troubleshooting. For instance, slow oxidative addition might be addressed by using a more electron-rich ligand, while inefficient transmetalation can often be improved by optimizing the base and solvent system.
Experimental Protocols: Best Practices
The successful execution of these cross-coupling reactions hinges on meticulous experimental technique. Below are generalized protocols that serve as a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOt-Bu) to an oven-dried Schlenk tube.
-
Catalyst Activation: Add the anhydrous, deoxygenated solvent (e.g., toluene) and stir for a few minutes to allow for the formation of the active catalyst.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine) via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction and Monitoring: Heat the reaction mixture and monitor its progress.
-
Work-up and Purification: Follow a standard work-up and purification protocol.
Conclusion
The selection of an optimal catalyst system for the cross-coupling of this compound is a multifaceted decision that depends on the desired transformation. For Suzuki-Miyaura couplings, palladium catalysts with bulky, electron-rich phosphine ligands generally provide excellent results. In Buchwald-Hartwig aminations, the choice of ligand is critical and should be tailored to the nature of the amine coupling partner. For Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free protocols are effective, with the latter offering advantages in minimizing side reactions. By understanding the underlying catalytic principles and adhering to rigorous experimental techniques, researchers can effectively leverage this compound as a versatile platform for the synthesis of novel and impactful molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Isomeric Purity Assessment of Substituted Benzonitriles
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is not merely an analytical task; it is a cornerstone of quality, safety, and efficacy. In the realm of substituted benzonitriles—a class of compounds pivotal in pharmaceuticals and agrochemicals—the presence of unintended positional, geometric, or chiral isomers can dramatically alter biological activity and toxicity profiles. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the isomeric purity of substituted benzonitriles, grounded in experimental data and field-proven insights.
The Criticality of Isomeric Purity in Substituted Benzonitriles
Substituted benzonitriles are versatile chemical intermediates and active pharmaceutical ingredients (APIs). The specific placement of substituents on the benzene ring dictates the molecule's three-dimensional structure and, consequently, its interaction with biological targets. For instance, the seemingly minor shift of a functional group from one position to another can transform a potent therapeutic agent into an inactive or even toxic compound. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization and control of isomeric impurities.[1][2][3] Therefore, the selection of an appropriate analytical methodology for isomeric purity assessment is a critical decision in the development lifecycle of any product containing substituted benzonitriles.
A Comparative Overview of Analytical Methodologies
The four primary techniques for the assessment of isomeric purity of substituted benzonitriles are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations, and the optimal choice depends on the specific characteristics of the isomers , such as volatility, polarity, and the presence of chiral centers.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is arguably the most widely used technique for the analysis of substituted benzonitriles due to its broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[4][5][6]
The separation in HPLC is governed by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For substituted benzonitriles, reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The choice of a C18 column is predicated on its ability to effectively retain and separate aromatic compounds through hydrophobic interactions.
For chiral substituted benzonitriles, the use of a chiral stationary phase (CSP) is essential.[7][8][9][10][11] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including those with aromatic rings.[7][8] The chiral recognition mechanism on these phases is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[8]
| Isomer Type | Compound | Column | Mobile Phase | Resolution (Rs) | Analysis Time (min) | Reference |
| Positional | 2-, 3-, & 4-Hydroxybenzonitrile | Zorbax SB-C18 | Acetonitrile/Water with 0.1% TFA (gradient) | > 2.0 for all pairs | < 20 | [12] |
| Positional | Isomers of Phenylenediamine | Primesep 100 | MeCN/H2O with H3PO4 | Baseline Separation | < 15 | [13] |
| Enantiomeric | Chiral Benzimidazole Derivative | Chiralpak AD | Supercritical Fluid (CO2)/Methanol | > 2.0 | < 10 | [14] |
| Enantiomeric | Carbinoxamine | Chiralpak ID | Acetonitrile/Water/Ammonia | 3.82 | < 15 | [15] |
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL of the substituted benzonitrile sample in Acetonitrile.
Caption: HPLC method development and validation workflow.
Gas Chromatography (GC): The Specialist for Volatile Analytes
GC is a powerful technique for the separation of volatile and thermally stable compounds.[5][16][17][18][19] For substituted benzonitriles that meet these criteria, GC can offer higher separation efficiency and faster analysis times compared to HPLC.[6][16]
In GC, separation is achieved based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical and depends on the polarity of the analytes. For many substituted benzonitriles, a mid-polarity stationary phase like one containing trifluoropropyl groups is a good starting point. For chiral separations, cyclodextrin-based stationary phases are commonly employed.[20] The derivatization of cyclodextrins with alkyl or other functional groups can enhance the enantiomeric resolution for specific classes of compounds.[12]
| Isomer Type | Compound Class | Column | Carrier Gas | Key Separation Parameter | Reference |
| Positional | Methoxy Methyl Phenylacetones | Modified β-cyclodextrin | Helium | Complete resolution of 10 isomers | [20] |
| Positional | Trifluoromethoxy anilines | AT-210 | Helium | Baseline separation of 3 isomers | [21] |
| Enantiomeric | General Chiral Compounds | Cyclodextrin-based | Hydrogen | Optimized resolution with linear velocity | [12] |
-
Instrumentation: Agilent 7890B GC coupled with a 5977B MS Detector or equivalent.
-
Column: Modified β-cyclodextrin capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: 50 °C (hold 2 min), ramp to 230 °C at 5 °C/min, hold for 5 min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: 100 µg/mL of the sample in a suitable solvent like dichloromethane.
Caption: GC method development and validation workflow.
Capillary Electrophoresis (CE): High Efficiency for Charged and Chiral Species
CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules and for chiral separations.[22][23][24][25] It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents.
In CE, separation is based on the differential migration of analytes in an electric field. For chiral separations of substituted benzonitriles, the addition of a chiral selector to the background electrolyte is necessary. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[22][23][24][26][25] The enantiomers of the analyte form transient diastereomeric complexes with the cyclodextrin, leading to different electrophoretic mobilities and thus separation. The choice of a specific cyclodextrin and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters for optimizing the separation.
| Isomer Type | Compound Class | Chiral Selector | Key Separation Parameter | Reference |
| Positional | Nitrobenzoic acids | β-cyclodextrin | Baseline separation | [23] |
| Enantiomeric | Dansyl-D,L-leucine | β-cyclodextrin | Good resolution | [23] |
| Enantiomeric | Pharmaceuticals | Dual cyclodextrin systems | Enhanced selectivity and resolution | [26] |
-
Instrumentation: Agilent 7100 Capillary Electrophoresis system or equivalent with a DAD detector.
-
Capillary: Fused-silica capillary, 50 µm ID, effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM of a suitable cyclodextrin (e.g., sulfated-β-cyclodextrin).
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 s.
-
Detection: UV at a suitable wavelength (e.g., 214 nm).
-
Sample Preparation: 0.1 mg/mL of the sample in the BGE or water.
Caption: CE method development and validation workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an exceptionally powerful tool for the structural elucidation of molecules, including the differentiation of isomers.[14][20][27][28] For substituted benzonitriles, ¹H and ¹³C NMR can provide unambiguous information about the substitution pattern on the aromatic ring. Furthermore, quantitative NMR (qNMR) can be used for the direct determination of isomeric purity without the need for chromatographic separation.[3][29][30]
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Positional isomers of substituted benzonitriles will exhibit distinct NMR spectra due to the different chemical shifts of the aromatic protons and carbons. For enantiomers, which have identical NMR spectra in an achiral solvent, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to separate signals for the two enantiomers.[29] In qNMR, the signal intensity is directly proportional to the number of nuclei, allowing for the accurate determination of the relative amounts of isomers in a mixture by comparing the integrals of their respective signals.[3][30]
| Isomer Type | Nucleus | Key NMR Parameter | Observation | Reference |
| Positional | ¹H, ¹³C | Chemical Shift, Coupling Constants | Distinct spectra for each isomer | [14] |
| Positional | ¹⁵N | Chemical Shift | Correlates with substituent position | [31][32] |
| Enantiomeric | ¹H (with CSA) | Chemical Shift | Splitting of signals for enantiomers | [29] |
| Geometric (E/Z) | ¹H | Chemical Shift | Different chemical shifts for protons near the double bond | [29] |
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for quantitative measurements.
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent. Transfer to an NMR tube.
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all nuclei.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window function (e.g., exponential multiplication with a small line broadening).
-
Carefully phase the spectrum.
-
Integrate the signals of the analyte and the internal standard.
-
-
Calculation: Calculate the purity of the analyte based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the sample and the internal standard.
Caption: qNMR workflow for isomeric purity assessment.
Conclusion: A Scientifically-Grounded Approach to Method Selection
The selection of the most appropriate analytical technique for the isomeric purity assessment of substituted benzonitriles is a multifaceted decision that requires a thorough understanding of the analyte's properties and the strengths and weaknesses of each method.
-
HPLC stands out as a versatile and robust technique, particularly for non-volatile compounds and for both positional and chiral isomer separations.
-
GC offers high efficiency and speed for volatile and thermally stable benzonitrile isomers.
-
CE provides exceptional resolution for charged species and is a powerful tool for chiral separations, often with lower solvent consumption than HPLC.
-
NMR is the ultimate arbiter for structural confirmation and offers a direct and accurate method for quantitative purity assessment without the need for chromatographic separation.
By leveraging the comparative data and detailed protocols presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the development of safe, effective, and high-quality products based on substituted benzonitriles.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. iltusa.com [iltusa.com]
- 3. usp.org [usp.org]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jchps.com [jchps.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. conquerscientific.com [conquerscientific.com]
- 18. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 21. tsijournals.com [tsijournals.com]
- 22. Selected applications of cyclodextrin selectors in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Single isomer cyclodextrins as chiral selectors in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 27. forskning.ruc.dk [forskning.ruc.dk]
- 28. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 31. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-Bromo-2,4-difluorobenzonitrile
As a Senior Application Scientist, this guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 5-Bromo-2,4-difluorobenzonitrile (CAS No. 1260879-25-1). This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, but its halogenated nitrile structure necessitates rigorous handling and disposal procedures to ensure personnel safety and environmental protection.[1][2] This document moves beyond simple checklists to explain the chemical reasoning behind each step, empowering researchers to make informed safety decisions.
Hazard Assessment and Immediate Safety Protocols
Understanding the hazard profile of this compound is the foundation of its safe management. This compound is classified as acutely toxic and an irritant.
-
Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Irritation: It is known to cause serious skin and eye irritation.[3][4]
-
Respiratory Effects: Inhalation may lead to respiratory irritation.[3][5]
The primary causality for these hazards stems from its structure: a brominated and fluorinated aromatic ring coupled with a nitrile group. Upon combustion or improper treatment, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen bromide (HBr), hydrogen fluoride (HF), and hydrogen cyanide (HCN).[4][6]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear chemically resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | Prevents dermal absorption, which is a primary route of exposure. Proper glove removal technique is critical to avoid cross-contamination.[5] |
| Eye/Face Protection | Use chemical safety goggles and a face shield if there is a splash risk. | Protects against accidental splashes of solutions or contact with airborne dust particles that can cause severe eye irritation.[4] |
| Skin/Body Protection | A fully buttoned lab coat is required. For large quantities or spill cleanup, consider a chemical-resistant apron. | Minimizes the risk of skin contact and contamination of personal clothing.[7] |
| Respiratory Protection | All handling of the solid compound or its solutions must occur in a certified chemical fume hood to avoid dust and vapor inhalation.[8] | The compound's dust can be easily inhaled, causing respiratory irritation. A fume hood provides essential ventilation control.[5][8] |
Waste Characterization and Segregation: The Halogenated Waste Stream
Proper disposal begins with correct waste characterization. Due to the presence of bromine and fluorine, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation.
Causality of Segregation: Halogenated waste cannot be mixed with general non-halogenated organic solvent waste. The reason is twofold:
-
Incineration Complexity: Halogenated compounds require specialized incinerators equipped with afterburners and scrubbers to neutralize the acidic gases (HBr, HF) produced during combustion.[5] Mixing them with non-halogenated waste complicates and increases the cost of disposal.[9]
-
Regulatory Compliance: Environmental regulations mandate the separation of different waste streams to ensure proper treatment and minimize environmental release.
Segregation Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Waste."[10][11]
-
Compatibility: The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid to prevent leaks and vapor escape.[12]
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include the full chemical name, "this compound," and list all other components in the container with their approximate percentages.[9]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound, contaminated materials, and dilute solutions.
Disposal of Unused or Waste this compound (Solid)
-
Work Area: Conduct all operations within a certified chemical fume hood.
-
Containerization: Carefully transfer the solid waste into a primary container, avoiding dust generation.[5][6]
-
Sealing and Labeling: Securely seal the primary container. Place it inside a larger, labeled "Halogenated Organic Waste" container.
-
Licensed Disposal: Arrange for collection by a licensed professional waste disposal service.[5] This is the only acceptable terminal disposal method.
Disposal of Contaminated Labware (Gloves, Weigh Boats, Wipes)
-
Gross Decontamination: Remove as much of the chemical residue as possible.
-
Collection: Place all contaminated disposable items into a sealed, heavy-duty plastic bag or a designated solid waste container.
-
Labeling: Label the bag or container as "Solid Halogenated Waste" and list the chemical contaminant.
-
Disposal: This waste must also be collected by a licensed hazardous waste contractor. Do not mix with regular lab trash.
Disposal of Solutions Containing this compound
-
Segregation: Pour the waste solution directly into the designated "Halogenated Organic Waste" liquid container.[11]
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[4][5] This can lead to severe environmental contamination and damage to plumbing infrastructure.
-
Container Management: Keep the waste container closed when not in use.[9] Store it in a secondary containment bin to mitigate spills.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Spill Management and Decontamination
Accidental spills must be managed immediately and safely.
-
Small Spills (Solid):
-
Ensure proper PPE is worn, especially respiratory protection if not in a fume hood.
-
Gently sweep or scoop the material to avoid creating dust.[5][6]
-
Use an inert absorbent material (e.g., vermiculite, sand) to collect the spilled solid.[12]
-
Place the collected material and cleanup supplies into the "Solid Halogenated Waste" container.
-
Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
References
- 1. This compound CAS#: 1260879-25-1 [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-2,4-difluorobenzonitrile
For the discerning researcher and drug development professional, the introduction of a new reagent into a synthesis workflow is a moment of both opportunity and critical evaluation. 5-Bromo-2,4-difluorobenzonitrile, a versatile building block in medicinal chemistry, is no exception. Its unique electronic properties make it a valuable synthon, but its chemical reactivity also necessitates a robust understanding of its safe handling, storage, and disposal. This guide moves beyond a simple checklist of safety procedures to provide a comprehensive operational plan grounded in scientific principles, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Profile: Understanding the Reactivity of this compound
This compound is a solid compound whose toxicological properties have not been fully investigated.[1] However, based on its chemical structure and data from related compounds, we can anticipate several key hazards. The presence of a cyano (-CN) group suggests that, like other nitriles, it may release hydrogen cyanide upon metabolism or combustion, a fast-acting and potent inhibitor of cellular respiration.[2] Furthermore, halogenated aromatic compounds can exhibit varying degrees of toxicity. Therefore, it is prudent to treat this compound with a high degree of caution.
The primary routes of exposure are inhalation, ingestion, and skin contact.[3] Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[4] Ingestion of similar nitriles can lead to symptoms such as headache, dizziness, and nausea.[2]
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation. | Skin Contact |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Eye Contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not merely a matter of compliance but a critical risk mitigation strategy.
Respiratory Protection
Due to the risk of inhaling fine dust particles, a NIOSH-approved respirator is mandatory. For general laboratory use, a P95 or P1 (EU EN 143) particle respirator may be sufficient for nuisance exposures.[1] However, for situations with a higher potential for aerosolization, such as weighing or transferring large quantities, a higher level of protection is warranted. In these cases, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge, which provides protection against organic vapors, acid gases, and particulates, should be used.[1]
Eye and Face Protection
Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes and dust.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6]
Hand Protection
Impervious gloves are a must. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or puncture before use.[1] Employ proper glove removal technique to avoid contaminating your skin.[1]
Body Protection
A standard laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, consider wearing a disposable chemical-resistant suit.[5]
PPE Selection Guide
| Task | Minimum Required PPE | Recommended PPE for Enhanced Safety |
| Weighing/Transferring | Lab coat, nitrile gloves, safety goggles, P95 respirator | Disposable suit, double gloves, safety goggles with face shield, OV/AG/P99 respirator |
| In-solution reactions | Lab coat, nitrile gloves, safety goggles | Chemical-resistant apron, nitrile gloves, safety goggles with face shield |
| Work-up and purification | Lab coat, nitrile gloves, safety goggles | Chemical-resistant apron, nitrile gloves, safety goggles with face shield |
Operational Plan: From Receipt to Reaction
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] The container should be kept tightly closed.[1]
Handling and Weighing
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Before use, allow the container to reach room temperature to prevent moisture condensation. Use dedicated spatulas and weighing boats.
Step-by-Step Weighing Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place a clean weighing boat on the analytical balance and tare.
-
Transfer: Carefully open the container inside the fume hood. Using a clean, dedicated spatula, transfer the desired amount of the solid to the weighing boat.
-
Sealing: Immediately and securely close the container.
-
Cleaning: Clean the spatula and any contaminated surfaces within the fume hood.
-
Transport: Carefully transport the weighed solid to the reaction vessel.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to effectively managing any unforeseen incidents.
Spill Cleanup
In the event of a spill, the primary objective is to contain the material and decontaminate the area without creating dust.[1]
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a designated, labeled waste container.[1] Avoid generating dust.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: Dispose of the waste and all contaminated materials as hazardous waste.
First Aid
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
All waste containing this compound, including unused product, contaminated absorbents, and empty containers, must be treated as hazardous waste. The preferred method of disposal is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal Workflow:
-
Segregation: Collect all waste materials contaminated with this compound in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Arrangement: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1] Ensure the disposal company is permitted to handle this type of chemical waste.
-
Documentation: Maintain all records of waste disposal in accordance with institutional and regulatory requirements.
Visualizing the Safe Handling Workflow
To provide a clear, at-a-glance understanding of the critical steps in safely handling this compound, the following workflow diagram has been developed.
Caption: A flowchart illustrating the key stages of safely handling this compound.
By adhering to this comprehensive guide, researchers can confidently and safely incorporate this compound into their synthetic endeavors, fostering a culture of safety and scientific excellence within the laboratory.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



